Lysylproline
Description
Contextualization within Endogenous Peptide Systems
Lysylproline (Lys-Pro) is a dipeptide composed of the amino acids lysine (B10760008) and proline. It is found naturally in the body and is involved in various biological processes, including the regulation of blood pressure and potential protective effects on the cardiovascular system. ontosight.ai Lys-Pro can also serve as a precursor for the synthesis of other biologically active compounds. ontosight.ai
Within the broader context of endogenous peptide systems, this compound is notably present as part of larger, more complex peptides. A prime example is the tetrapeptide Ac-SDKP, which contains the Lys-Pro sequence at its C-terminus. Ac-SDKP is an endogenous peptide found in various tissues and biological fluids, including plasma, urine, bone marrow, lungs, kidneys, and the heart. frontiersin.orgfrontiersin.orgphysiology.org It is generated from the hydrolysis of its precursor, thymosin β4 (Tβ4), a 43-amino acid polypeptide. frontiersin.orgresearchgate.netmdpi.comnih.govfrontiersin.orgahajournals.orgcdnsciencepub.comnih.gov The enzymatic cleavage of Tβ4 to produce Ac-SDKP involves meprin-α and prolyl oligopeptidase (POP). researchgate.netmdpi.comnih.govfrontiersin.orgcdnsciencepub.comnih.govhku.hk Conversely, Ac-SDKP is primarily degraded by angiotensin-converting enzyme (ACE), specifically by its N-terminal catalytic domain. frontiersin.orgfrontiersin.orgphysiology.orgresearchgate.netmdpi.comahajournals.orgnih.govhku.hk This balance between generation and degradation is crucial for maintaining endogenous Ac-SDKP levels. frontiersin.org
Historical Trajectory of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) Research
Ac-SDKP was initially identified as a regulator of hematopoietic stem cells, capable of reversibly inhibiting their proliferation. frontiersin.orgfrontiersin.orgphysiology.orgresearchgate.netfrontiersin.orgnih.govbiosyn.comahajournals.org Early research in the late 1980s and early 1990s focused on its ability to suppress the proliferation of pluripotent hematopoietic stem cells, preventing their entry into the S phase of the cell cycle and maintaining them in the G0/G1 phase. frontiersin.orgphysiology.orgnih.govbiosyn.com This property led to investigations into its potential to ameliorate chemotherapy-induced toxicity by protecting hematopoietic cells. frontiersin.org
Over the past two decades, the research focus on Ac-SDKP has expanded significantly beyond hematopoiesis. nih.gov Studies have increasingly highlighted its anti-fibrotic, anti-inflammatory, and pro-angiogenic properties. frontiersin.orgphysiology.orgresearchgate.netmdpi.comnih.govfrontiersin.orgcdnsciencepub.comnih.govahajournals.orgnih.govresearchgate.net This shift was driven by findings demonstrating Ac-SDKP's beneficial effects in various disease models, particularly those involving fibrosis and inflammation in organs like the heart, kidney, and brain. frontiersin.orgresearchgate.netmdpi.comcdnsciencepub.comnih.gov The observation that ACE inhibitors, widely used for cardiovascular and renal conditions, increase plasma and tissue concentrations of Ac-SDKP further fueled research into its role as a mediator of the beneficial effects of these drugs. physiology.orgresearchgate.netahajournals.orgcdnsciencepub.comnih.govhku.hkahajournals.orgahajournals.orgresearchgate.net
Overarching Significance of this compound Derivatives in Biological Regulation
This compound-containing peptides, particularly Ac-SDKP, hold significant importance in biological regulation due to their diverse modulatory activities. Ac-SDKP has been shown to exert protective effects in models of hypertension and cardiovascular diseases by modulating inflammatory and fibrotic processes and promoting angiogenesis. researchgate.netnih.gov It can reduce collagen deposition in organs like the heart and kidneys and has been shown to inhibit the proliferation of fibroblasts, key cells involved in fibrosis. frontiersin.orgphysiology.orgmdpi.comahajournals.orgnih.govahajournals.org
Beyond its anti-fibrotic actions, Ac-SDKP exhibits anti-inflammatory effects, partly attributed to the inhibition of macrophage differentiation, activation, and migration, as well as the reduction of pro-inflammatory cytokine release. researchgate.net It also plays a role in promoting angiogenesis, which is essential for tissue repair and homeostasis. frontiersin.orgphysiology.orgresearchgate.netcdnsciencepub.comnih.gov Studies have demonstrated that Ac-SDKP can stimulate endothelial cell proliferation, migration, and tube formation, enhancing neovascularization in various models. physiology.org
The biological significance of Ac-SDKP is further underscored by its involvement in pathways such as the TGF-β/Smad signaling pathway, which is crucial in the development of fibrosis. mdpi.comresearchgate.net Ac-SDKP has been shown to interfere with this pathway, contributing to its anti-fibrotic effects. mdpi.comresearchgate.net Additionally, research suggests that endogenous levels of Ac-SDKP play a physiological role in preventing excessive collagen deposition under normal conditions. ahajournals.org
The multifaceted actions of this compound derivatives, particularly Ac-SDKP, in regulating processes like inflammation, fibrosis, angiogenesis, and cell proliferation highlight their overarching significance in maintaining tissue homeostasis and their potential as therapeutic targets for a range of diseases.
Here is a summary of some research findings related to Ac-SDKP:
| Biological Activity | Observed Effects | Relevant Studies |
| Hematopoiesis Regulation | Inhibits proliferation of hematopoietic stem cells, maintains cells in G0/G1 phase. | frontiersin.orgphysiology.orgnih.govbiosyn.com |
| Anti-fibrotic Effects | Reduces collagen deposition, inhibits fibroblast proliferation and differentiation into myofibroblasts. | frontiersin.orgphysiology.orgmdpi.comahajournals.orgnih.govahajournals.orgahajournals.org |
| Anti-inflammatory Effects | Inhibits macrophage activation and migration, reduces pro-inflammatory cytokine release. | frontiersin.orgresearchgate.net |
| Pro-angiogenic Effects | Stimulates endothelial cell proliferation, migration, and tube formation; enhances neovascularization. | frontiersin.orgphysiology.orgresearchgate.netcdnsciencepub.comnih.gov |
| Cardioprotective Effects | Ameliorates cardiac remodeling, improves cardiac function, reduces cardiac rupture after myocardial infarction. | frontiersin.orgphysiology.orgresearchgate.netcdnsciencepub.comnih.gov |
| Renoprotective Effects | Attenuates renal dysfunction and fibrosis in models of kidney disease. | frontiersin.orgmdpi.comnih.govhku.hkahajournals.orgnih.gov |
| Inhibition of Apoptosis | Suppresses apoptosis of hematopoietic cells induced by cytotoxic stresses. | frontiersin.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c12-6-2-1-4-8(13)10(15)14-7-3-5-9(14)11(16)17/h8-9H,1-7,12-13H2,(H,16,17)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUQKMMBQJZCU-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967215 | |
| Record name | Lysylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lysylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52766-27-5 | |
| Record name | L-Lysyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52766-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052766275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lysylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Endogenous Regulation of N Acetyl Seryl Aspartyl Lysyl Proline Ac Sdkp
Precursor Identification and Proteolytic Processing Pathways
Ac-SDKP is primarily generated through the proteolytic processing of a larger precursor protein. This process involves the sequential action of specific enzymes.
Thymosin Beta-4 (Tβ4) as the Endogenous Precursor
Thymosin Beta-4 (Tβ4), a 43-amino-acid polypeptide, is recognized as the main endogenous precursor of Ac-SDKP. ahajournals.orgnih.govmdpi.comfrontiersin.orgmdpi.comscholaris.canih.govresearchgate.netplos.orgresearchgate.net The Ac-SDKP sequence is located at the N-terminus of the Tβ4 peptide. ahajournals.orgnih.govmdpi.comnih.govresearchgate.netresearchgate.netsigmaaldrich.com Tβ4 itself is a multifunctional polypeptide involved in various cellular processes, including actin sequestration, cell differentiation, proliferation, and migration. nih.govpeptidesciences.com The identification of Tβ4 as the precursor was supported by studies showing that inhibiting Tβ4 expression led to a significant suppression of Ac-SDKP levels. researchgate.net
Enzymatic Generation of Ac-SDKP via Meprin-α Activity
The generation of Ac-SDKP from Tβ4 involves a two-step enzymatic hydrolysis process. The initial step is carried out by the metalloprotease meprin-α. nih.govnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comscholaris.canih.govfrontiersin.org Meprin-α cleaves Tβ4 into smaller intermediate peptides, typically less than 30 amino acids in length. mdpi.comscholaris.canih.gov This initial cleavage is necessary because the subsequent enzyme, prolyl oligopeptidase, can only hydrolyze peptides shorter than 30 amino acids. ahajournals.orgscholaris.canih.gov Studies using meprin-α knockout mice have demonstrated that the absence of meprin-α significantly reduces the release of Ac-SDKP from Tβ4, highlighting its essential role in this process. physiology.orgnih.gov
Enzymatic Generation of Ac-SDKP via Prolyl Oligopeptidase (POP) Activity
Following the initial cleavage by meprin-α, prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), hydrolyzes the intermediate Tβ4 peptides to release the tetrapeptide Ac-SDKP. ahajournals.orgnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comscholaris.canih.govresearchgate.netplos.orgresearchgate.netfrontiersin.orgahajournals.org POP is a serine protease that specifically cleaves peptide bonds at the carboxyl-terminal side of proline residues within polypeptide chains. mdpi.com Research has shown that specific inhibitors of POP can block the release of Ac-SDKP from Tβ4 in kidney homogenates. ahajournals.orgscholaris.canih.govahajournals.org Furthermore, long-term administration of a POP inhibitor in rats led to a significant decrease in endogenous Ac-SDKP levels in plasma, heart, and kidneys, providing in vivo evidence for POP's role in Ac-SDKP synthesis. ahajournals.orgahajournals.org
The sequential action of meprin-α and POP is crucial for the efficient generation of Ac-SDKP from its precursor Tβ4. Neither enzyme alone is sufficient to release Ac-SDKP from the full-length Tβ4 peptide. nih.gov
Enzymatic Degradation Pathways of Ac-SDKP
Once synthesized, Ac-SDKP is rapidly degraded by specific enzymes, which helps maintain its physiological concentration and regulate its activity.
Angiotensin-Converting Enzyme (ACE)-Mediated Hydrolysis of Ac-SDKP
Angiotensin-Converting Enzyme (ACE) is the primary enzyme responsible for the degradation of Ac-SDKP. physiology.orgahajournals.orgnih.govnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comscholaris.caresearchgate.netresearchgate.netahajournals.orgahajournals.orgjci.org ACE is a dipeptidyl carboxypeptidase known for its central role in the renin-angiotensin system, where it converts angiotensin I to angiotensin II. ahajournals.orgoup.com However, ACE also has activity towards a variety of other substrates, including Ac-SDKP. ahajournals.orgoup.com The hydrolysis of Ac-SDKP by ACE leads to its inactivation. mdpi.comscholaris.ca The importance of ACE in Ac-SDKP degradation is underscored by the observation that treatment with ACE inhibitors significantly increases the plasma and tissue concentrations of Ac-SDKP. physiology.orgahajournals.orgnih.govnih.govmdpi.comscholaris.caahajournals.orgahajournals.orgjci.org For instance, studies in rats and healthy human subjects have shown a significant increase in plasma Ac-SDKP levels following treatment with ACE inhibitors like captopril (B1668294). physiology.orgahajournals.orgnih.govscholaris.caahajournals.orgjci.org
Domain-Specific Hydrolysis of Ac-SDKP by ACE (N-terminal Catalytic Site)
Somatic ACE is a two-domain protein, possessing two homologous catalytic domains: an N-terminal domain and a C-terminal domain. ahajournals.orgoup.com While both domains exhibit dipeptidyl carboxypeptidase activity, they can have slightly different substrate specificities. oup.com Research has demonstrated that Ac-SDKP is preferentially hydrolyzed by the N-terminal catalytic site of ACE. nih.govfrontiersin.orgscholaris.caahajournals.orgjci.orgoup.compnas.org This domain-specific hydrolysis is a key aspect of Ac-SDKP metabolism. Studies using selective inhibitors or genetically modified ACE have confirmed the predominant role of the N-domain in cleaving Ac-SDKP. ahajournals.orgpnas.orgahajournals.org This preferential cleavage by the N-terminal domain distinguishes Ac-SDKP from other ACE substrates like angiotensin I and bradykinin, which are hydrolyzed by both sites, although sometimes at different rates. ahajournals.orgoup.comahajournals.org
The rapid hydrolysis of Ac-SDKP by the ACE N-terminal domain contributes to its relatively short half-life in circulation, reported to be around 4.5 minutes in human plasma. physiology.orgfrontiersin.org This rapid turnover necessitates continuous synthesis to maintain endogenous levels.
Here is a summary of the biosynthesis and degradation pathways of Ac-SDKP:
| Process | Enzyme(s) Involved | Substrate(s) | Product(s) | Key Characteristics |
| Biosynthesis | Meprin-α, POP | Thymosin Beta-4 (Tβ4) | Ac-SDKP | Sequential action required; Meprin-α cleaves Tβ4 into intermediate peptides; POP releases Ac-SDKP from intermediates. ahajournals.orgnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comscholaris.canih.govresearchgate.netplos.orgresearchgate.netfrontiersin.orgahajournals.org |
| Degradation | Angiotensin-Converting Enzyme (ACE) | Ac-SDKP | Inactive fragments | Primary degradation pathway; Preferentially hydrolyzed by the N-terminal catalytic site of ACE. physiology.orgahajournals.orgnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comscholaris.caresearchgate.netahajournals.orgahajournals.orgjci.orgoup.compnas.org |
Modulatory Factors Influencing Endogenous Ac-SDKP Concentrations
The endogenous concentration of Ac-SDKP is influenced by a balance between its enzymatic synthesis from Tβ4 and its enzymatic degradation. The primary enzyme responsible for the hydrolysis and subsequent degradation of Ac-SDKP is angiotensin-converting enzyme (ACE). physiology.orgmdpi.comphysiology.orgnih.govscholaris.caahajournals.orgnih.govresearchgate.netphysiology.org Ac-SDKP is specifically hydrolyzed by the N-terminal catalytic domain of ACE. frontiersin.orgahajournals.orgnih.gov This degradation pathway is crucial in regulating the peptide's half-life in circulation, which is approximately 4.5 minutes in human plasma. physiology.orgfrontiersin.orgahajournals.org
Impact of Angiotensin-Converting Enzyme Inhibition on Ac-SDKP Levels
Inhibition of angiotensin-converting enzyme (ACE) leads to a significant increase in the plasma and tissue concentrations of Ac-SDKP. physiology.orgphysiology.orgnih.govscholaris.caahajournals.orgnih.govplos.orgingentaconnect.comahajournals.org This effect is primarily due to the reduced degradation of Ac-SDKP by the inhibited enzyme. physiology.orgahajournals.orgnih.govingentaconnect.com Studies in both animals and humans have consistently demonstrated this increase following ACE inhibitor administration. physiology.orgahajournals.orgplos.orgahajournals.orgresearchgate.net For instance, administration of ACE inhibitors has been shown to increase plasma Ac-SDKP levels approximately fivefold in rats and healthy human subjects. mdpi.comscholaris.caahajournals.orgnih.govahajournals.orgresearchgate.net In hypertensive patients undergoing chronic ACE inhibitor treatment, plasma Ac-SDKP levels were found to be significantly higher compared to those not receiving ACE inhibitors, with no overlap in the ranges between the groups. ahajournals.org This increase in Ac-SDKP levels is considered to contribute, at least in part, to some of the beneficial cardiorenal protective effects observed with ACE inhibitor therapy, independent of their blood pressure-lowering effects. physiology.orgnih.govscholaris.caingentaconnect.com
Data illustrating the impact of ACE inhibition on plasma Ac-SDKP levels in healthy human participants:
| Study | Intervention | Mean Difference in Plasma Ac-SDKP (pmol/mL) | 95% Confidence Interval |
| Pooled Data (3 studies) plos.org | ACE Inhibitor | 5.07 | 0.64 to 9.51 |
| Pooled Data (2 studies, excluding small trial) plos.org | ACE Inhibitor | 2.62 | 0.93 to 4.31 |
| Single oral dose of captopril (8 subjects) researchgate.net | Captopril (50 mg) | ~5.5-fold increase (range: 4-8.5-fold) | Not specified as CI |
Influence of Other Endogenous Enzyme Systems on Ac-SDKP Metabolism
While ACE is the primary enzyme responsible for Ac-SDKP degradation, other endogenous enzyme systems are involved in its metabolism, particularly in its synthesis. The release of Ac-SDKP from its precursor Tβ4 is mediated by the sequential action of meprin-α and prolyl oligopeptidase (POP). physiology.orgnih.govmdpi.comphysiology.orgfrontiersin.org Meprin-α initiates the process by cleaving Tβ4 into intermediate peptides, which are then acted upon by POP to release Ac-SDKP. physiology.orgnih.govmdpi.comphysiology.orgfrontiersin.org Inhibition of POP has been shown to decrease endogenous levels of Ac-SDKP in plasma, heart, and kidneys, suggesting its crucial role in Ac-SDKP synthesis. nih.govahajournals.org Studies using POP inhibitors have demonstrated reduced Ac-SDKP levels in various tissues and biological fluids, which can lead to increased collagen deposition and fibrosis, highlighting the physiological importance of endogenous Ac-SDKP produced via POP activity. nih.govahajournals.org
Other enzymes, such as neutral endopeptidase 24.11, thimet oligopeptidase, prolyl carboxypeptidase, and ACE2, are involved in the degradation of other peptides like angiotensins, but their direct role in Ac-SDKP metabolism is not as prominent as that of ACE and the synthesis enzymes meprin-α and POP. ahajournals.org
Tissue-Specific Dynamics of Ac-SDKP Release and Distribution
Ac-SDKP is widely distributed in various mammalian tissues and biological fluids, including bone marrow, lungs, kidneys, heart, plasma, and circulating mononuclear cells. physiology.orgmdpi.comfrontiersin.orgahajournals.orgnih.govphysiology.orgnih.gov The presence of the precursor Tβ4 and the synthesis enzymes meprin-α and POP in these tissues supports local production of Ac-SDKP. nih.govphysiology.orgnih.gov
The kidney plays a significant role in Ac-SDKP dynamics. Ac-SDKP is present in kidney tissue and is also found in urine. physiology.org While glomerular filtration contributes to urinary excretion, evidence suggests that the kidney can also produce Ac-SDKP locally. physiology.org Components necessary for Ac-SDKP production, including Tβ4, meprin-α, and POP, have been detected in the kidney. physiology.org Studies in rats indicate that Ac-SDKP is released within the nephron, predominantly in the distal part. physiology.org Inhibition of POP decreases Ac-SDKP levels in all nephron segments, while ACE inhibition increases them, further supporting local synthesis and degradation within the kidney. physiology.org
The heart is another tissue where Ac-SDKP is significantly present and has important effects. ahajournals.orgmdpi.comfrontiersin.orgahajournals.orgnih.govphysiology.org Ac-SDKP is synthesized and exerts antifibrotic effects in cardiac tissue. ahajournals.orgmdpi.comahajournals.orgnih.govdovepress.comahajournals.org Studies have shown that decreased endogenous Ac-SDKP levels in the heart are associated with increased cardiac fibrosis. nih.govahajournals.org
Ac-SDKP is also found in the liver and lungs, where the Tβ4-POP-Ac-SDKP axis is implicated in regulating fibrosis. mdpi.com The ubiquitous distribution of POP in various tissues suggests that Ac-SDKP can be produced locally in many organs and subsequently released into the circulation. nih.gov
Table summarizing Ac-SDKP distribution and relevant enzymes in selected tissues:
| Tissue/Fluid | Presence of Ac-SDKP | Presence of Tβ4 | Presence of Meprin-α | Presence of POP | Primary Degrading Enzyme |
| Plasma | Yes nih.govahajournals.orgfrontiersin.orgahajournals.orgnih.govphysiology.orgahajournals.orgnih.gov | Yes ahajournals.org | Not specified in plasma | Not specified in plasma | ACE physiology.orgmdpi.comphysiology.orgnih.govscholaris.caahajournals.orgnih.govresearchgate.netphysiology.org |
| Kidney | Yes ahajournals.orgphysiology.orgfrontiersin.orgnih.govphysiology.org | Yes physiology.org | Yes physiology.orgnih.gov | Yes nih.govahajournals.orgphysiology.orgnih.gov | ACE physiology.orgresearchgate.net |
| Heart | Yes ahajournals.orgmdpi.comfrontiersin.orgahajournals.orgnih.govphysiology.org | Yes mdpi.comscholaris.caahajournals.orgphysiology.org | Not specified in heart | Yes nih.govahajournals.org | ACE ahajournals.orgnih.gov |
| Lung | Yes mdpi.comfrontiersin.orgnih.govphysiology.org | Yes mdpi.com | Not specified in lung | Yes mdpi.com | Not specified in lung |
| Liver | Yes mdpi.com | Yes mdpi.com | Not specified in liver | Yes mdpi.com | Not specified in liver |
| Bone Marrow | Yes frontiersin.orgphysiology.orgnih.gov | Yes frontiersin.orgphysiology.org | Not specified in bone marrow | Not specified in bone marrow, but POP expression is suggested nih.gov | Not specified in bone marrow |
| Circulating Mononuclear Cells | Yes frontiersin.orgahajournals.orgnih.govnih.gov | Not specified in circulating mononuclear cells | Not specified in circulating mononuclear cells | Not specified in circulating mononuclear cells | Not specified in circulating mononuclear cells |
| Urine | Yes physiology.orgphysiology.orgscholaris.ca | Not specified if intact Tβ4 is in urine | Not specified if meprin-α is in urine | Not specified if POP is in urine | ACE (in proximal tubule) physiology.org |
Molecular and Cellular Mechanisms of Ac Sdkp Bioactivity
Anti-Fibrotic Mechanisms
Fibrosis is characterized by the excessive deposition of ECM proteins, leading to tissue scarring and organ dysfunction. mdpi.com Ac-SDKP counteracts this process through several mechanisms, including the inhibition of ECM protein synthesis and deposition and the modulation of fibroblast activity. mdpi.comnih.govahajournals.org
Inhibition of Extracellular Matrix Protein Synthesis and Deposition (e.g., Collagen, Plasminogen Activator Inhibitor-1)
Detailed research findings highlight the impact of Ac-SDKP on collagen content in different models of fibrosis.
| Model | Organ | Effect of Ac-SDKP Treatment on Collagen | Source |
| Ang II-induced hypertension | Heart | Decreased collagen deposition | nih.govahajournals.org |
| Myocardial Infarction | Heart | Blocks collagen deposition | nih.gov |
| Aldosterone and salt-induced hypertension | Heart | Inhibits collagen synthesis | mdpi.com |
| Silicosis (SiO2-induced) | Lung | Decreased collagen deposition | mdpi.complos.org |
| UUO (Unilateral Ureteral Obstruction) | Kidney | Downregulated collagen IV expression | mdpi.com |
| 5/6 Nephrectomy | Kidney | Reduced renal collagen content | ahajournals.org |
| Diabetic db/db mice | Kidney | Ameliorated mesangial matrix expansion | frontiersin.orgresearchgate.net |
Modulation of Fibroblast Proliferation and Phenotypic Activation
Fibroblast proliferation and their differentiation into activated myofibroblasts are central events in the development of fibrosis. mdpi.complos.org Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and are major producers of ECM proteins. plos.org Ac-SDKP has been shown to inhibit the proliferation of fibroblasts from various tissues and modulate their activation. mdpi.comphysiology.orgfrontiersin.orgahajournals.orgplos.org
The mechanisms underlying Ac-SDKP's effects on fibroblast proliferation and activation involve interference with key signaling pathways, including the transforming growth factor-beta (TGF-β)/Smad pathway. mdpi.comnih.govahajournals.org TGF-β is a potent pro-fibrotic cytokine that stimulates fibroblast proliferation, differentiation, and ECM production. mdpi.comnih.govplos.org Ac-SDKP has been demonstrated to inhibit TGF-β signaling, leading to reduced Smad activation in fibroblasts and mesangial cells. mdpi.comnih.govahajournals.org
Cardiac Fibroblast Regulation
In the heart, Ac-SDKP inhibits the proliferation of cardiac fibroblasts and reduces collagen synthesis. mdpi.comfrontiersin.orgahajournals.orgnih.govahajournals.org Studies in hypertensive rats and models of myocardial infarction have shown that Ac-SDKP treatment decreases cardiac fibroblast proliferation and collagen deposition in the left ventricle. ahajournals.orgnih.govahajournals.org This effect is associated with the inhibition of TGF-β expression and Smad2 phosphorylation. mdpi.comnih.govahajournals.org
Data on the effect of Ac-SDKP on cardiac fibroblast proliferation and collagen synthesis:
| Study Model | Cell Type | Effect on Proliferation | Effect on Collagen Synthesis | Key Associated Mechanism | Source |
| Ang II-induced hypertension (rat) | Cardiac Fibroblasts | Inhibited | Inhibited | Inhibition of TGF-β and Smad2 signaling | nih.govahajournals.org |
| Myocardial Infarction (rat) | Cardiac Fibroblasts | Decreased PCNA-positive cells | Decreased collagen deposition | Inhibition of TGF-β expression | ahajournals.org |
| In vitro | Cardiac Fibroblasts | Inhibited | Inhibited | Direct effect on proliferation/synthesis | ahajournals.orgahajournals.org |
| Aldosterone and salt-induced hypertension (rat) | Cardiac Fibroblasts | Inhibited | Inhibited | Inhibition of p42/44 MAPK pathway | mdpi.com |
These findings highlight the direct inhibitory effects of Ac-SDKP on cardiac fibroblasts, contributing to its anti-fibrotic action in the heart.
Renal Fibroblast Regulation
Ac-SDKP also exerts inhibitory effects on renal fibroblasts, contributing to its anti-fibrotic properties in the kidney. mdpi.comfrontiersin.orgphysiology.org Studies have shown that Ac-SDKP suppresses the proliferation of renal fibroblasts. frontiersin.orgphysiology.org This modulation of fibroblast activity is considered a significant factor in the peptide's ability to attenuate renal fibrosis in various experimental models, including those of hypertension and diabetic nephropathy. frontiersin.orgahajournals.org The anti-fibrotic effect in the kidney is also linked to the inhibition of the TGF-β/Smad pathway. mdpi.comfrontiersin.org
Pulmonary Fibroblast Regulation
In the context of pulmonary fibrosis, Ac-SDKP has demonstrated preventive and therapeutic effects. mdpi.com Studies on silicosis models in rats have shown that Ac-SDKP treatment significantly decreases collagen deposition in lung tissues. mdpi.com Ac-SDKP inhibits TGF-β-induced myofibroblast differentiation, a key process in lung fibrosis, leading to a decrease in α-SMA and ECM deposition. plos.org This effect is associated with the attenuation of TGF-β and its receptors, as well as interference with the renin-angiotensin system (RAS) signaling, which is implicated in lung fibrosis. plos.org
Data on the effects of Ac-SDKP on pulmonary fibrosis and fibroblasts:
| Study Model | Cell Type | Effect on Fibrosis/Collagen | Effect on Myofibroblast Differentiation | Key Associated Mechanism | Source |
| Silicosis (SiO2-induced) | Pulmonary Fibroblasts | Decreased collagen deposition | Inhibited | Attenuation of TGF-β and RAS signaling | mdpi.complos.org |
| In vitro (TGF-β1 stimulated) | Pulmonary Fibroblasts | Inhibited collagen synthesis | Not explicitly mentioned in snippet | Inhibition of macrophage infiltration, TGF-β1 expression, JNK phosphorylation | mdpi.com |
These findings indicate that Ac-SDKP modulates pulmonary fibroblast activity and differentiation, contributing to its protective effects against lung fibrosis.
Mesangial Cell Growth Modulation
Mesangial cells, located in the glomerulus of the kidney, play a crucial role in the pathogenesis of various glomerular diseases, including diabetic nephropathy, through proliferation and ECM expansion. frontiersin.orgresearchgate.net Ac-SDKP has been shown to inhibit the proliferation of mesangial cells. physiology.orgfrontiersin.orgahajournals.orgresearchgate.netplos.org This inhibitory effect on mesangial cell growth contributes to the peptide's ability to ameliorate mesangial matrix expansion observed in conditions like diabetic nephropathy. frontiersin.orgresearchgate.net The modulation of mesangial cell growth by Ac-SDKP is associated with the inhibition of TGF-β-induced expression of ECM proteins and interference with the Smad signaling pathway. mdpi.comfrontiersin.orgimrpress.comresearchgate.net
Data on the effect of Ac-SDKP on mesangial cells:
| Study Model | Cell Type | Effect on Proliferation | Effect on ECM Expansion | Key Associated Mechanism | Source |
| In vitro | Mesangial Cells | Inhibited | Not explicitly mentioned in snippet | Inhibition of TGF-β signaling, Smad activation | mdpi.comnih.govahajournals.orgimrpress.comresearchgate.net |
| Diabetic db/db mice | Mesangial Cells | Not explicitly mentioned in snippet | Ameliorated matrix expansion | Associated with inhibiting TGF-β/Smad pathway | frontiersin.orgresearchgate.net |
The inhibition of mesangial cell proliferation and ECM production by Ac-SDKP highlights its protective role in glomerular diseases characterized by mesangial expansion.
Interplay with the Transforming Growth Factor-Beta (TGF-β)/Smad Signaling Axis
The TGF-β/Smad signaling pathway is a central mediator of fibrosis and extracellular matrix accumulation. mdpi.com Ac-SDKP has been shown to interfere with this pathway, contributing to its anti-fibrotic actions. nih.govnih.govmdpi.comphysiology.orgphysiology.orgnih.govahajournals.orgmedicinabuenosaires.com
Suppression of Receptor-Regulated Smad (R-Smad) Phosphorylation and Nuclear Accumulation
Activation of the TGF-β pathway involves the binding of TGF-β to its receptors, leading to the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. biorxiv.orgnih.gov Phosphorylated R-Smads then form complexes with Smad4 and translocate into the nucleus to regulate gene expression. biorxiv.orgnih.gov Research indicates that Ac-SDKP suppresses TGF-β1-induced Smad2 phosphorylation in a dose-dependent manner. nih.govresearchgate.net This inhibition of phosphorylation also leads to a reduction in the nuclear accumulation of R-Smads, including Smad2 and Smad3. nih.govahajournals.orgnih.gov By blocking R-Smad phosphorylation and nuclear translocation, Ac-SDKP interferes with the downstream pro-fibrotic gene activation mediated by the TGF-β/Smad pathway. physiology.orgahajournals.orgmedicinabuenosaires.com
Upregulation and Nuclear Export of Inhibitory Smad7
Inhibitory Smads, such as Smad7, play a crucial role in counteracting TGF-β signaling by preventing the activation of R-Smads. nih.gov Studies have demonstrated that Ac-SDKP enhances the expression of inhibitory Smad7. nih.govnih.gov Furthermore, Ac-SDKP has been shown to promote the translocation or nuclear export of Smad7 from the cytoplasm to the nucleus. mdpi.comnih.gov This increased nuclear presence of Smad7 allows it to better interfere with the TGF-β receptor type 1, thereby inhibiting R-Smad proteins and downregulating TGF-β signaling. mdpi.comnih.govnih.govresearchgate.net
Inhibition of Endothelial-to-Mesenchymal Transition (EndMT)
Endothelial-to-mesenchymal transition (EndMT) is a process where endothelial cells lose their characteristics and acquire mesenchymal features, contributing significantly to organ fibrosis. nih.govnih.govfrontiersin.orgresearchgate.net Ac-SDKP has been identified as an inhibitor of EndMT. nih.govfrontiersin.org This anti-EndMT effect is considered an important mechanism by which Ac-SDKP suppresses fibrogenesis, particularly in conditions like diabetic kidney disease. nih.govfrontiersin.orgfrontiersin.orgnih.gov Ac-SDKP's inhibition of EndMT is associated with its ability to interfere with TGF-β/Smad signal transduction, a pathway known to play an essential role in EndMT. nih.govfrontiersin.org
Crosstalk with the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in various cellular processes, including the survival and EndMT of endothelial cells. nih.govnih.gov Research indicates that Ac-SDKP's anti-EndMT effects are dependent on FGFR1 signaling. nih.govnih.govahajournals.org Ac-SDKP has been shown to restore the expression and phosphorylation of FGFR1, which is often suppressed in fibrotic conditions like diabetes. nih.govresearchgate.netahajournals.org This restoration of FGFR1 is considered essential for the inhibition of TGF-β/Smad signaling and the subsequent suppression of EndMT. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov Studies using endothelial-specific FGFR1 knockout mice have demonstrated that the absence of FGFR1 leads to resistance to the anti-fibrotic effects of Ac-SDKP and results in more severe fibrosis. nih.govahajournals.org Ac-SDKP also appears to influence the interaction between FGFR1 and downstream signaling molecules like MAP4K4, further contributing to its anti-fibrotic effects. researchgate.netresearchgate.net
Regulation of Alpha-Acetylated Tubulin (α-Ac-Tub)
Research indicates that Ac-SDKP can influence the expression and stability of alpha-acetylated tubulin (α-Ac-Tub). α-Ac-Tub is a modified form of alpha-tubulin, a key component of microtubules, which are crucial for various cellular processes including cell shape, migration, and division. Studies in rat models of silicosis-induced lung fibrosis have shown that Ac-SDKP treatment can stabilize the expression level of α-Ac-Tub. mdpi.comnih.gov This effect is suggested to be related to the downregulation of histone deacetylase family member 6 (HDAC6) and the reversal of reduced expression of α-tubulin acetyltransferase 1 (α-TAT1), enzymes involved in tubulin acetylation and deacetylation. mdpi.comnih.gov The regulation of α-Ac-Tub by Ac-SDKP is proposed as a potential anti-fibrotic mechanism, interfering with myofibroblast differentiation and collagen generation. mdpi.comnih.govbvsalud.org
Data from studies on silicosis models illustrate the impact of Ac-SDKP on α-Ac-Tub expression:
| Treatment Group | α-Ac-Tub Expression Level |
| Control | High |
| Silicosis Model | Reduced |
| Silicosis Model + Ac-SDKP | Stabilized/Increased compared to Silicosis Model |
(Note: Specific quantitative data for expression levels were not consistently available across sources to populate a numerical table, but the qualitative trend is reported). mdpi.comnih.gov
Anti-Inflammatory Mechanisms
Ac-SDKP exhibits significant anti-inflammatory properties through multiple pathways, primarily by modulating the function and activity of monocytes and macrophages and influencing the expression of inflammatory mediators. nih.govresearchgate.netnih.govphysiology.org
Inhibition of Monocyte/Macrophage Differentiation and Activation
Ac-SDKP has been shown to inhibit the differentiation of bone marrow stem cells (BMSC) into macrophages. nih.govresearchgate.netnih.govphysiology.org In vitro studies have demonstrated that Ac-SDKP can reduce the percentage of cells expressing macrophage maturation markers like F4/80. nih.govphysiology.org Furthermore, Ac-SDKP suppresses the activation of macrophages. nih.govresearchgate.netnih.govphysiology.org Studies in models of myocardial infarction showed that Ac-SDKP reduced the number of pro-inflammatory M1 macrophages in cardiac tissue. plos.org
Differentiation of BMSC to Macrophages (In Vitro Study Example):
| Treatment Group | F4/80 Positivity (Mean Fluorescent Intensity) |
| Vehicle | 14.09 ± 1.06 |
| Ac-SDKP (10 nM) | 10.63 ± 0.35* |
*P < 0.05 vs. Vehicle nih.gov
Suppression of Macrophage Migration and Tissue Infiltration
Ac-SDKP prevents macrophage infiltration in various tissues in animal models of inflammatory conditions, including hypertension, myocardial infarction, and renal fibrosis. researchgate.netnih.govplos.org This suppression of migration contributes to its anti-inflammatory effects by reducing the accumulation of inflammatory cells at sites of injury or disease. researchgate.netnih.govplos.org Studies using modified Boyden chambers have quantified the inhibitory effect of Ac-SDKP on macrophage migration. nih.govphysiology.org
Downregulation of Pro-inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, MCP-1)
Ac-SDKP decreases the release and expression of key pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.netnih.govcore.ac.uk Studies have shown that Ac-SDKP can reduce the secretion of TNF-α by activated macrophages. nih.gov Similarly, Ac-SDKP treatment has been associated with decreased levels of MCP-1. core.ac.uknih.govresearchgate.net This downregulation of inflammatory mediators is a crucial aspect of Ac-SDKP's anti-inflammatory action.
Effect of Ac-SDKP on TNF-α Secretion by Macrophages (In Vitro Example):
| Stimulus | Treatment | TNF-α Secretion Level |
| LPS | Vehicle | High |
| LPS | Ac-SDKP | Decreased compared to Vehicle |
(Note: Specific quantitative data for TNF-α secretion was not consistently available across sources, but the reported effect is a decrease). nih.gov
Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway Activity
A significant mechanism by which Ac-SDKP exerts its anti-inflammatory effects is through the modulation of the Nuclear Factor-Kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in the regulation of numerous genes related to inflammation and immune responses. mdpi.comdovepress.com Ac-SDKP has been shown to decrease the activation of NF-κB. nih.govresearchgate.netdovepress.commdpi.comnih.govresearchgate.net This modulation can occur upstream of the NF-κB complex, specifically by inhibiting the phosphorylation of IκB kinase (IKK) and subsequent phosphorylation and degradation of IκB, which in turn prevents NF-κB translocation to the nucleus. nih.govdovepress.comnih.govresearchgate.net By inhibiting NF-κB activation, Ac-SDKP reduces the transcription of pro-inflammatory genes. nih.govmdpi.comdovepress.comnih.govresearchgate.net
Mechanisms of Ac-SDKP on NF-κB Signaling:
| Pathway Component | Effect of Ac-SDKP |
| IKK Phosphorylation | Decreased nih.govnih.govresearchgate.net |
| IκB Phosphorylation | Decreased nih.govnih.govresearchgate.net |
| NF-κB Translocation (Cytosol to Nucleus) | Decreased nih.govnih.govresearchgate.net |
| NF-κB Activation | Decreased nih.govresearchgate.netdovepress.commdpi.comnih.govresearchgate.net |
Interaction with Galectin-3 Expression and Function
Ac-SDKP has been shown to interact with Galectin-3, a protein involved in inflammation and fibrosis, often secreted by activated macrophages. ahajournals.orgmdpi.comnih.govahajournals.orgnih.govcapes.gov.br Ac-SDKP can inhibit the expression of Galectin-3. nih.govnih.govnih.gov Furthermore, Ac-SDKP can prevent the detrimental effects induced by Galectin-3, such as enhanced macrophage and mast cell infiltration, and collagen deposition. nih.govnih.govcapes.gov.br The beneficial effects of Ac-SDKP in the context of Galectin-3 appear to be mediated, at least in part, through the inhibition of the TGF-β/Smad3 signaling pathway, which is implicated in Galectin-3-induced remodeling. mdpi.comnih.govnih.govcapes.gov.br
Summary of Ac-SDKP's Interaction with Galectin-3:
| Aspect | Effect of Ac-SDKP |
| Galectin-3 Expression | Inhibited nih.govnih.govnih.gov |
| Galectin-3-Induced Macrophage/Mast Cell Infiltration | Prevented nih.govnih.govcapes.gov.br |
| Galectin-3-Induced Collagen Deposition | Prevented nih.govnih.govcapes.gov.br |
| Galectin-3-Induced TGF-β/Smad3 Pathway Activation | Inhibited mdpi.comnih.govnih.govcapes.gov.br |
Angiogenic and Neovascularization Mechanisms
Ac-SDKP has been identified as a physiological stimulator of angiogenesis, the process involving the formation of new blood vessels from pre-existing ones. nih.goviiarjournals.org This angiogenic activity has been observed both in vitro and in vivo. nih.govashpublications.org
Stimulation of Endothelial Cell Proliferation
Research indicates that Ac-SDKP stimulates the proliferation of endothelial cells, a critical step in angiogenesis. Studies using immortalized mouse aortic endothelial cells have shown that Ac-SDKP increases DNA synthesis in a dose-dependent manner. nih.govphysiology.org For instance, concentrations of Ac-SDKP ranging from 0.01 to 10 nM were shown to increase [³H]-thymidine incorporation, a measure of DNA synthesis, with a significant effect observed at the 10 nM concentration. nih.govphysiology.org
| Ac-SDKP Concentration (nM) | [³H]-Thymidine Incorporation (% of Control) |
| Control | 100 |
| 0.01 | Increased (not statistically significant) |
| 0.1 | Increased (not statistically significant) |
| 1 | Increased (not statistically significant) |
| 10 | Increased (P < 0.05 vs. control) |
Promotion of Endothelial Cell Migration and Capillary-like Tube Formation
Beyond proliferation, Ac-SDKP also promotes the migration and differentiation of endothelial cells, leading to the formation of capillary-like structures, a process known as tubulogenesis. nih.govashpublications.org In vitro studies using Matrigel assays have demonstrated that Ac-SDKP enhances the formation of capillary-like tubes. nih.govphysiology.org Quantitative analysis revealed a dose-dependent increase in tube length, with significant increases observed at 1 nM and 10 nM concentrations. nih.govphysiology.org Ac-SDKP has also been shown to be a chemoattractant for endothelial cells, further supporting its role in migration. ashpublications.org This peptide also enhances the secretion of active matrix metalloproteinase-1 (MMP-1), an enzyme crucial for the degradation of the extracellular matrix, which is necessary for endothelial cell migration and invasion during angiogenesis. ashpublications.orgresearchgate.net
| Ac-SDKP Concentration (nM) | Tube Length (mm/mm²) |
| Control | 3.21 ± 0.39 |
| 0.01 | 3.55 ± 0.50 |
| 0.1 | 4.58 ± 0.44 |
| 1 | 4.82 ± 0.72 (P < 0.05 vs. control) |
| 10 | 5.33 ± 0.61 (P < 0.05 vs. control) |
Enhancement of Microvessel Density (e.g., Myocardial Capillaries)
In vivo studies have demonstrated that Ac-SDKP increases microvessel density in various tissues, including myocardial capillaries following myocardial infarction (MI) in rats. nih.govphysiology.orgscholaris.ca In a study involving rats with MI, Ac-SDKP treatment significantly increased myocardial capillary density compared to vehicle-treated rats. nih.govphysiology.org This effect contributes to improved blood flow and oxygen supply in ischemic tissues. nih.gov
| Treatment | Myocardial Capillary Density (number/mm²) |
| Sham | 2450 ± 96 |
| MI + Vehicle | 1414 ± 72 |
| MI + Ac-SDKP | 1842 ± 83 (P < 0.05 vs. MI + Vehicle) |
Ac-SDKP has also been shown to enhance corneal neovascularization and promote angiogenesis in rat abdominal muscle and in Matrigel plugs implanted subcutaneously in rats. nih.govashpublications.orgphysiology.org
Role in Physiological Angiogenesis Processes
Ac-SDKP's involvement in angiogenesis extends to physiological processes such as wound healing and repair of ischemic damage. iiarjournals.org Its ability to stimulate endothelial cell function and promote neovascularization suggests a role in the natural reparative mechanisms of the body. iiarjournals.orgashpublications.org The increased levels of Ac-SDKP observed after treatment with ACE inhibitors may contribute, in part, to the angiogenic activity of these drugs. physiology.orgashpublications.org
Immunomodulatory Properties
Ac-SDKP possesses significant immunomodulatory properties. nih.govresearchgate.netfrontiersin.org It has been shown to be involved in the regulation of the immune response by inhibiting the proliferation of lymphocytes. nih.govabbiotec.com Studies have demonstrated that Ac-SDKP can block the proliferation of both human and chicken lymphocytes stimulated by various mitogens. nih.gov The peptide's anti-inflammatory effects have been observed in various pathological conditions, including renal diseases, hypertension, and cardiovascular diseases. physiology.orgnih.govresearchgate.net Ac-SDKP has been shown to suppress inflammatory responses, for example, by inhibiting TNF-α-induced effects in intestinal epithelial cells. frontiersin.org It may also play a role in modulating macrophage activation and the release of pro-inflammatory cytokines. researchgate.netahajournals.orgresearchgate.net
Cell Cycle Regulatory Mechanisms
Ac-SDKP is recognized as a negative regulator of cell proliferation, particularly affecting cell cycle progression. nih.govmdpi.complos.org It was initially identified as an inhibitor of pluripotent hematopoietic stem cell proliferation, preventing these cells from entering the S phase and maintaining them in the G0/G1 phase of the cell cycle. physiology.orgresearchgate.netnih.govabbiotec.commdpi.complos.org This effect contributes to protecting the stem cell compartment. researchgate.netabbiotec.com While it inhibits the proliferation of hematopoietic stem cells and fibroblasts, Ac-SDKP has been shown to stimulate the proliferation of endothelial cells and smooth muscle cells. nih.govphysiology.orgplos.org This differential effect highlights the complex role of Ac-SDKP in regulating cell growth depending on the cell type. physiology.org The antifibrotic effects of Ac-SDKP may be partially explained by its cell cycle inhibitory effects on cardiac fibroblasts. ahajournals.org
Inhibition of Pluripotent Hematopoietic Stem Cell Proliferation
Early studies identified Ac-SDKP as a potent inhibitor of the proliferation of primitive hematopoietic stem cells and committed progenitors, both in vivo and in vitro. ashpublications.orgresearchgate.netscilit.com This inhibitory effect is believed to contribute to reducing damage to the stem cell compartment caused by chemotherapeutic agents or ionizing radiation. ashpublications.orgresearchgate.net Ac-SDKP prevents hematopoietic stem cells from spontaneously entering the S phase of the cell cycle. mdpi.com Rather than possessing inherent inhibitory activity, Ac-SDKP appears to block the action of a stimulator of hematopoietic stem cell proliferation found in regenerating hematopoietic tissue extracts. oup.com The hemoregulatory action of Ac-SDKP is specific, and the tripeptide sequence Ser-Asp-Lys (SDK) may be a significant component of the molecule's activity. oup.com
Maintenance of Cell Cycle G0/G1 Phase Arrest
Ac-SDKP contributes to maintaining hematopoietic stem cells in the quiescent G0/G1 phase of the cell cycle. mdpi.comresearchgate.net This action is central to its inhibitory effect on proliferation, preventing cells from progressing into the DNA synthesis (S) phase. mdpi.comoup.com The detailed mechanisms underlying Ac-SDKP-mediated cell cycle regulation are still being elucidated, but they may involve the modulation of key cell cycle regulatory proteins and signaling pathways. frontiersin.org
Modulation of Key Cell Cycle Regulatory Proteins (e.g., p53, p27kip1)
Research suggests that Ac-SDKP's effects on cell cycle regulation may involve the induction of cell cycle regulators such as p53 and p27kip1. frontiersin.orgresearchgate.netnih.govcdnsciencepub.com Studies in human mesangial cells have shown that Ac-SDKP can inhibit proliferation induced by serum or platelet-derived growth factor-B, and this effect is associated with increased levels of p53 and p27kip1, along with inhibition of cyclin D1. frontiersin.orgresearchgate.net While p53 and p27kip1 are known to play roles in cell cycle arrest, the precise mechanisms by which Ac-SDKP modulates their expression or activity warrant further investigation. nih.govresearchgate.net
Interaction with Extracellular Signal-Regulated Kinase (ERK) Signaling
Ac-SDKP has been shown to interact with the Extracellular Signal-Regulated Kinase (ERK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Studies indicate that Ac-SDKP can inhibit serum-stimulated ERK signaling. frontiersin.org In the context of transforming growth factor-β1 (TGF-β1)-induced differentiation of human cardiac fibroblasts into myofibroblasts, Ac-SDKP suppressed ERK1/2 phosphorylation, suggesting that its inhibitory effects may be partially mediated through inhibition of the ERK MAP kinase pathway and/or ERK MAP kinase/Smad signaling. nih.gov Furthermore, Ac-SDKP has been shown to attenuate inflammatory responses in intestinal epithelial cells, partially by reducing the activation of MEK-ERK signaling. frontiersin.org However, some studies suggest that ERK activation might be unaltered by Ac-SDKP treatment in certain cell types or contexts, indicating potential cell-type specific or context-dependent interactions. plos.org
Interconnections within the Renin-Angiotensin System (RAS)
Ac-SDKP is closely linked to the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance, and exerts effects that often counterbalance those of the main effector peptide of the RAS, Angiotensin II. frontiersin.orgresearchgate.net
Counterbalancing Effects on Angiotensin II (Ang II) Actions
Ac-SDKP is degraded by ACE, the same enzyme that produces Ang II from Ang I. nih.govnih.govmdpi.com This enzymatic relationship places Ac-SDKP in a position to interact with and potentially counterbalance the actions of Ang II. Studies have shown that Ac-SDKP can counteract several detrimental effects of Ang II, particularly in the context of fibrosis and inflammation. physiology.orgahajournals.orgphysiology.orgresearchgate.netnih.govahajournals.org For instance, Ac-SDKP has been shown to decrease Ang II-induced cell proliferation, inflammation, and fibrosis in various organs, including the heart and kidneys. physiology.orgahajournals.orgphysiology.org It can inhibit Ang II-induced myofibroblast differentiation and extracellular matrix production. nih.gov The levels of Ac-SDKP and the ACE/Ang II/Ang II type 1 receptor (AT1) axis are often inversely altered during the development of fibrotic conditions, suggesting a counter-regulatory relationship. nih.govnih.gov
Interaction with the Angiotensin-Converting Enzyme 2 (ACE2)-Angiotensin-(1-7)-Mas Axis
Beyond its relationship with the ACE-Ang II axis, Ac-SDKP also interacts with the ACE2-Angiotensin-(1-7)-Mas axis, which is generally considered to have protective and counter-regulatory roles within the RAS, opposing many of the actions of the ACE-Ang II-AT1 receptor axis. nih.govresearchgate.netnih.gov Research indicates that Ac-SDKP can activate the ACE2-Ang-(1-7)-Mas axis. mdpi.comnih.gov This activation is associated with antifibrotic effects, such as reduced collagen deposition and myofibroblast differentiation. nih.gov Furthermore, Ang-(1-7) may potentially promote Ac-SDKP levels by increasing the level of meprin α, an enzyme involved in Ac-SDKP synthesis. nih.gov This suggests a complex interplay between Ac-SDKP and the ACE2-Ang-(1-7)-Mas axis, where both entities contribute to beneficial effects, particularly in mitigating fibrosis. nih.gov
Synthetic Methodologies for Lysylproline Containing Peptides and Analogs
Foundational Peptide Synthesis Strategies
The creation of lysylproline-containing peptides primarily relies on two established methods: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). Each approach offers distinct advantages and is selected based on the scale of synthesis and the specific peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for synthesizing peptides. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.compeptide.com The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of these excess materials and byproducts by simple filtration and washing of the resin. bachem.com This significantly simplifies the purification process at each step. bachem.com
The synthesis begins with the attachment of the C-terminal amino acid (in this case, proline) to a linker on the resin. du.ac.in The synthesis then proceeds by cycles of deprotection of the N-terminal protecting group (commonly the Fluorenylmethyloxycarbonyl, Fmoc, group) and coupling of the next N-protected amino acid (lysine, with its side chain also protected). du.ac.ingoogle.com This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). google.com
| Parameter | Solid-Phase Peptide Synthesis (SPPS) |
| Principle | Stepwise addition of amino acids to a peptide chain attached to an insoluble resin. |
| Key Advantage | Simplified purification through filtration and washing; amenable to automation. |
| Common Protecting Group Strategy | Fmoc/tBu (9-fluorenylmethoxycarbonyl for Nα-amino group; tert-butyl for side chains). |
| Cleavage | Typically achieved with strong acids (e.g., Trifluoroacetic Acid - TFA). |
Liquid-Phase Peptide Synthesis (LPPS) Approaches
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method where the peptide is synthesized while remaining in solution. researchgate.net This approach is often favored for the large-scale production of short peptides. researchgate.net In LPPS, each intermediate peptide is purified after every coupling and deprotection step, which can be more labor-intensive than SPPS but allows for the precise characterization of intermediates. researchgate.net This can be advantageous for ensuring the purity of the final product, especially for complex syntheses. The choice of protecting groups and coupling reagents is critical in LPPS to ensure solubility of the growing peptide chain and to prevent side reactions.
| Parameter | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | Stepwise synthesis of peptides in a homogenous solution. |
| Key Advantage | Scalable for large-scale production; allows for purification of intermediates. |
| Challenges | Can be more time-consuming and requires careful control of reaction conditions to maintain solubility. |
| Applications | Often used for the synthesis of short peptides and peptide fragments. |
Chemical Synthesis of Ac-SDKP and Functionalized Analogs
The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is a biologically active molecule that has been the subject of synthetic efforts to produce it and its analogs for research.
Design and Synthesis of Biotinylated Ac-SDKP for Biological Tracing
To facilitate the study of Ac-SDKP's biological interactions and localization, a biotinylated analog, Ac-SDK(biotin)P, has been designed and synthesized. nih.govnih.gov Biotin (B1667282) is a vitamin that forms a very strong and specific interaction with proteins like streptavidin and avidin (B1170675), making it an excellent tag for tracking and detection. nih.govnih.gov
In the synthesis of Ac-SDK(biotin)P, the biotin moiety is attached to the side chain of the lysine (B10760008) residue. nih.govresearchgate.net This is a strategic choice, as the lysine side chain possesses a primary amine that can be selectively modified. The synthesis is typically carried out using SPPS, where the peptide backbone is first assembled. The lysine residue is incorporated with an orthogonal protecting group on its side-chain amine. This protecting group can be removed selectively without affecting other protecting groups on the peptide. Following the removal of this specific protecting group, the biotin, activated as an N-hydroxysuccinimide (NHS) ester, is coupled to the lysine side chain. The final peptide is then cleaved from the resin and purified. The resulting biotinylated peptide retains its biological activity and can be easily detected and quantified. nih.govnih.gov
| Compound | Modification | Purpose of Modification | Synthetic Strategy |
| Ac-SDK(biotin)P | Biotin attached to the lysine side chain | Biological tracing and detection | Solid-phase synthesis with orthogonal protection of the lysine side chain, followed by biotinylation on-resin. |
Rational Design and Synthesis of Peptidomimetics
A significant area of research focuses on the design and synthesis of peptidomimetics of this compound. Peptidomimetics are molecules that mimic the structure and function of a natural peptide but have been modified to improve their properties, such as stability and bioavailability.
Strategies for Enhancing Conformational Stability and Enzymatic Resistance
Peptides are often susceptible to degradation by proteases in the body, which limits their therapeutic potential. Several strategies are employed to create this compound peptidomimetics with enhanced stability:
Incorporation of Unnatural Amino Acids: Replacing the natural L-amino acids with D-amino acids or other non-natural amino acids can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage.
Backbone Modification: Altering the peptide backbone, for example, by introducing N-methylation or creating pseudo-peptide bonds, can disrupt the recognition sites for proteases and also influence the peptide's conformation.
Cyclization: Cyclizing the peptide, either head-to-tail or through a side-chain linkage, can significantly increase its conformational rigidity and stability. A more constrained conformation can lead to a higher affinity for the target receptor and reduced susceptibility to proteolysis.
Conformationally Constrained Analogs: The synthesis of analogs where the lysine or proline residue is replaced by a more rigid, cyclic structure can lock the molecule into a specific, biologically active conformation. For example, conformationally constrained lysine analogs have been synthesized for incorporation into peptides.
These strategies aim to create this compound mimetics that retain the desired biological activity while exhibiting improved pharmacokinetic properties, making them more suitable as potential therapeutic agents.
Development of Modified Peptide Backbones and Side Chains
The synthesis of peptides containing this compound can be enhanced and diversified through strategic modifications to both the peptide backbone and the amino acid side chains. These alterations are crucial for improving peptide stability, conformational properties, and biological activity.
One common backbone modification is N-methylation, which can be introduced to make the peptide more resistant to degradation by proteases. peptide.com The use of backbone N-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), can also improve the synthetic efficiency of complex peptides by increasing the solubility of the growing peptide chain and preventing aggregation during solid-phase peptide synthesis (SPPS). nih.gov
Side chain modifications offer a vast potential for creating structural and functional diversity. For the lysine residue, DNA-catalyzed methods have been developed to achieve covalent modification of its nucleophilic amine side chain, enabling the attachment of various functional groups. nih.gov
The proline residue is a particularly attractive target for modification due to its unique cyclic structure that imparts significant conformational constraints on the peptide chain. A powerful technique known as "proline editing" allows for the stereospecific modification of proline within a peptide sequence. nih.gov This method typically involves incorporating a protected hydroxyproline (B1673980) (Hyp) residue during standard SPPS. nih.gov After the peptide is synthesized, the hydroxyl group is selectively deprotected and can be chemically converted into a wide range of functionalities through reactions like Mitsunobu inversions, acylations, oxidations, and substitutions. nih.gov This approach has been used to synthesize peptides with over 100 different 4-substituted proline derivatives from a single Hyp-containing precursor. nih.gov
Table 1: Examples of Proline Modifications via "Proline Editing"
| Reaction Type | Reagents/Conditions | Resulting Proline Derivative | Reference |
|---|---|---|---|
| Mitsunobu Reaction | Carboxylic Acids | 4S-Esters | nih.gov |
| Acylation | DIC/DMAP | 4R-Esters (e.g., benzoates, acetates) | nih.gov |
| Sulfonylation & SN2 | Mesylates, Tosylates | Inversion to 4S stereochemistry with various nucleophiles | nih.gov |
| Oxidation | Dess-Martin periodinane | 4-Oxoproline | nih.gov |
Application of Combinatorial Chemistry in Peptidomimetic Libraries
Combinatorial chemistry is a powerful methodology for synthesizing a large number of diverse compounds simultaneously, creating what are known as chemical libraries. americanpeptidesociety.org These libraries are invaluable for screening and identifying molecules with specific biological activities. americanpeptidesociety.org this compound and its analogs serve as excellent scaffolds for building peptidomimetic libraries, which are collections of molecules designed to mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. lifechemicals.com
A primary technique used in generating these libraries is the "split-mix" synthesis approach, often employed in one-bead-one-compound (OBOC) libraries. americanpeptidesociety.orgnih.gov In this method, a solid support (resin beads) is divided into multiple portions, a different building block (e.g., an amino acid) is coupled to each portion, and then all portions are recombined. americanpeptidesociety.org By repeating this split-couple-recombine process, a vast library can be generated where each individual bead theoretically carries a unique compound. nih.govnih.gov
The creation of these libraries is not limited to the 20 proteinogenic amino acids; unnatural and D-amino acids are frequently incorporated to expand the structural diversity and to confer resistance to enzymatic degradation. nih.gov For instance, a dipeptide scaffold can be systematically N-alkylated with various alkyl groups (methyl, ethyl, benzyl, etc.) during the library synthesis to create extensive peptidomimetic collections. nih.gov These libraries facilitate the high-throughput discovery of ligands for various biological targets, including receptors and enzymes. americanpeptidesociety.org
Table 2: Comparison of Combinatorial Library Types
| Library Type | Key Principle | Advantages | Reference |
|---|---|---|---|
| One-Bead-One-Compound (OBOC) | Each bead displays a single, unique peptide sequence. Created via "split-mix" synthesis. | Can display a very large number of different peptides; compatible with unnatural amino acids. | nih.gov |
| Positional Scanning Synthetic Peptide Combinatorial Library (PS-SPCL) | A series of libraries where one amino acid position is held constant while others are varied. | Peptides are in solution, not bound to a support; allows for rapid optimization of lead sequences. | nih.gov |
Structure-Based Design Principles for Targeted Peptidomimetics
Structure-based design is a rational approach to drug discovery that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. nih.govnih.gov This methodology is particularly effective for developing targeted peptidomimetics based on the this compound scaffold. The process begins with determining the high-resolution structure of the target protein, often an enzyme or receptor, typically through X-ray crystallography. nih.govresearchgate.net
Computational tools are then employed to analyze the target's binding site. Molecular docking simulations predict how a designed ligand, such as a this compound-containing peptidomimetic, will bind to the target, evaluating the interactions and estimating the binding affinity. nih.gov This in-silico approach allows for the virtual screening of many potential structures before committing to chemical synthesis. nih.gov
For example, in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, peptidomimetic compounds containing modified proline residues were rationally designed and evaluated for their interactions with the enzyme's binding sites using precise docking studies. nih.govresearchgate.net The design process can guide specific modifications to the this compound scaffold. For instance, structural analysis might reveal a pocket where a substituent on the proline ring could form a favorable hydrophobic interaction, or it might suggest an optimal length and functionality for the lysine side chain to interact with a charged residue on the target protein. nih.gov This iterative cycle of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery, enabling the development of highly targeted therapeutic agents. nih.gov
Table 3: Key Steps in Structure-Based Peptidomimetic Design
| Step | Description | Tools/Methods | Reference |
|---|---|---|---|
| 1. Target Identification & Structural Analysis | Determine the 3D structure of the biological target (e.g., an enzyme). | X-ray crystallography, NMR spectroscopy. | nih.govresearchgate.net |
| 2. In-Silico Design & Docking | Design virtual ligands and computationally predict their binding mode and affinity to the target's active site. | Molecular modeling and docking software (e.g., Schrödinger Maestro). | nih.gov |
| 3. Chemical Synthesis | Synthesize the designed peptidomimetic compounds. | Solid-phase peptide synthesis (SPPS), solution-phase synthesis. | nih.gov |
| 4. Biological Evaluation | Test the synthesized compounds for their activity against the target. | Enzyme inhibition assays, binding assays. | nih.gov |
| 5. Iterative Optimization | Use structural and activity data from previous steps to refine the design for improved potency and selectivity. | Co-crystallography of ligand-target complex, further computational analysis. | nih.gov |
Advanced Analytical Techniques for Lysylproline and Ac Sdkp Characterization
Chromatographic Separation and Quantification Techniques
Chromatography plays a crucial role in separating Lysylproline and Ac-SDKP from other components in a sample, allowing for their subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
HPLC with UV detection is a widely used technique for the separation and quantification of peptides. For compounds like this compound and Ac-SDKP, which may not have strong native UV absorbance, derivatization might be necessary to introduce a chromophore for UV detection mdpi.com.
A simple HPLC-UV method has been developed and validated for the quantification of Ac-SDKP, particularly for applications requiring detection at relatively high concentrations, such as in formulation development ucl.ac.ukresearchgate.netucl.ac.uk. This method utilized a reverse phase C-18 column with a gradient elution using phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) as mobile phases ucl.ac.ukresearchgate.netnih.gov. Detection was performed at a wavelength of 220 nm ucl.ac.ukresearchgate.netnih.gov. This method offered a quantifiable range from 7.8 µg/mL to 2.0 mg/mL ucl.ac.ukresearchgate.netnih.gov. While less sensitive than LC-MS/MS or ELISA, HPLC-UV is considered more cost-effective and simpler for certain applications researchgate.netucl.ac.uknih.gov.
Research findings have demonstrated the applicability of HPLC-UV for quantifying Ac-SDKP in various matrix solutions, including those from in vitro drug release studies and nanoparticle formulations ucl.ac.uk.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly sensitive technique commonly used for the quantification of peptides, including Ac-SDKP, particularly in complex biological samples where low concentrations are expected ucl.ac.ukucl.ac.uknih.gov. This method combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry.
A sensitive and accurate LC-MS/MS method has been developed for the determination of Ac-SDKP in human plasma samples nih.govnih.gov. This method typically involves solid phase extraction (SPE) for sample clean-up, followed by reversed-phase LC separation and electrospray ionization-MS/MS in multiple reaction-monitoring (MRM) mode nih.govnih.gov. Stable isotope-labeled internal standards, such as Ac-SDKP-13C6, 15N2, are often synthesized and used for accurate quantification nih.govnih.gov. The MRM transitions for Ac-SDKP have been reported, for example, m/z 488 → 129 (quantitative ion)/226 nih.govnih.gov. This method has demonstrated a lower limit of quantitation (LLOQ) of 0.1 ng/mL in human plasma nih.govnih.gov.
LC-MS/MS has been used to measure Ac-SDKP levels in plasma from various populations, including hemodialysis patients treated with angiotensin-converting enzyme inhibitors (ACE-I) nih.gov. Studies have shown significantly higher plasma Ac-SDKP levels in patients treated with ACE-I compared to healthy subjects or hemodialysis subjects not receiving ACE-I nih.gov.
Immunological Detection and Localization Methods
Immunological methods utilize the specific binding of antibodies to detect and quantify peptides and to determine their tissue distribution.
Enzyme-Linked Immunosorbent Assay (ELISA) Development
ELISA is a common immunological technique used for the quantitative detection of peptides like Ac-SDKP in biological samples ucl.ac.ukucl.ac.ukmybiosource.comabbkine.comahajournals.org. ELISA kits for Ac-SDKP are commercially available and typically employ a quantitative sandwich enzyme immunoassay technique mybiosource.comabbkine.com.
In a typical sandwich ELISA for Ac-SDKP, an antibody specific for Ac-SDKP is pre-coated onto a microplate mybiosource.comabbkine.com. Standards and samples are added to the wells, and Ac-SDKP present in the samples binds to the immobilized antibody mybiosource.comabbkine.com. After washing, a biotin-conjugated antibody specific for Ac-SDKP is added, followed by an avidin (B1170675) conjugated to Horseradish Peroxidase (HRP) mybiosource.comabbkine.com. A substrate solution is then added, and color develops in proportion to the amount of Ac-SDKP bound mybiosource.comabbkine.com. The intensity of the color is measured spectrophotometrically mybiosource.comabbkine.com.
ELISA methods for Ac-SDKP have demonstrated high sensitivity and specificity, with no significant cross-reactivity or interference from analogues observed mybiosource.comabbkine.com. These assays are suitable for various sample types, including serum, plasma, tissue homogenates, cell culture supernatants, and other biological fluids mybiosource.comabbkine.com. The detection ranges and precision (intra-assay and inter-assay CV%) are typically provided with the specific ELISA kit mybiosource.com.
ELISA has been extensively used in research to measure Ac-SDKP levels in plasma and tissue samples in various physiological and pathological conditions ahajournals.orgphysiology.orgplos.orgspandidos-publications.comahajournals.orgfrontiersin.orgcontinental.edu.pe. For instance, ELISA was used to measure Ang II levels in rat silicotic lung tissues spandidos-publications.com. ELISA has also been used to measure inflammatory cytokines like IL-6 in cell culture supernatants frontiersin.org.
Immunohistochemical Staining for Tissue Distribution Analysis
Immunohistochemical (IHC) staining is a technique used to visualize the localization and distribution of specific antigens, such as peptides, within tissue samples. While direct IHC for this compound is less commonly reported, IHC has been used to study the distribution of proteins related to Ac-SDKP's mechanism of action or its effects on tissue markers.
For example, IHC staining has been used to assess the expression and distribution of α-smooth muscle actin (α-SMA), a marker for myofibroblasts, in lung tissues of rats with silicosis treated with Ac-SDKP spandidos-publications.complos.org. These studies showed that Ac-SDKP treatment reduced the expression of α-SMA in silicotic nodules and fibrotic areas spandidos-publications.complos.org. IHC has also been used to analyze cardiomyocyte DNA degradation and the number of cardiomyocyte nuclei in a rat model of cardiac irradiation treated with Ac-SDKP, indicating its effect on cell survival and proliferation ahajournals.org. Furthermore, IHC analysis has been employed to assess myocardial infiltration by immune cells in the context of Ac-SDKP treatment after myocardial infarction plos.org.
These examples highlight how IHC, often in conjunction with antibodies against proteins modulated by or associated with Ac-SDKP, provides valuable spatial information about the peptide's influence on tissue composition and cellular responses.
Spectroscopic and Structural Elucidation Approaches
Spectroscopic methods provide information about the structure, properties, and interactions of molecules. While detailed spectroscopic studies specifically focused on the structural elucidation of this compound alone were not prominently found in the search results, mass spectrometry, often coupled with chromatography (as discussed in 5.1.2), is a key technique for identifying and characterizing peptides based on their mass-to-charge ratio and fragmentation patterns nih.gov. High-resolution mass spectrometry can provide accurate mass measurements for elemental composition determination nih.gov.
Circular dichroism (CD) spectroscopy has been used in studies involving this compound-containing peptides to assess their conformation and flexibility nih.gov. For instance, CD data of modified oligotuftsin derivatives containing Lys-Pro bonds were used to support the idea of enhanced peptide backbone flexibility influencing proteolytic cleavage nih.gov.
Fourier Transform Infrared (FTIR) spectroscopy is another technique that can provide information about the vibrational modes of a molecule, offering insights into its functional groups and structure nih.gov. FTIR spectroscopy has been listed as a method in studies involving tuftsin (B1682037) and its derivatives, which are peptides nih.gov.
While dedicated studies on the comprehensive structural elucidation of this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy were not specifically retrieved, NMR is a standard technique for determining the detailed three-dimensional structure of organic molecules, including peptides. It is likely used in the synthesis and characterization of this compound and related peptides.
These spectroscopic approaches, particularly mass spectrometry, are essential for confirming the identity and purity of synthesized or isolated this compound and Ac-SDKP and for studying their behavior in various biological and chemical processes.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 171204 uni.lunih.gov |
| Ac-SDKP | 65938 guidetoimmunopharmacology.orgchem960.comnih.gov |
| Lysine (B10760008) | 249 sielc.com |
| Proline | 145742 hmdb.ca |
| Serine | 5950 nih.gov |
| Aspartic Acid | 444 nih.gov |
| N-Acetyl-Ser-Asp-Lys-Pro | 65938 nih.gov |
| Goralatide | 65938 nih.gov |
Data Tables
Based on the search results, here are some examples of data that could be presented in tables:
Table 1: HPLC-UV Method Parameters for Ac-SDKP Quantification ucl.ac.ukresearchgate.netnih.gov
| Parameter | Value |
| Column | Agilent Zorbax Eclipse Plus reverse phase C-18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 10 mM Phosphate buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 3% B to 9.7% B over 15 min |
| Flow Rate | 1 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Quantifiable Range | 7.8 µg/mL to 2.0 mg/mL |
Table 2: LC-MS/MS Parameters for Ac-SDKP Quantification nih.govnih.gov
| Parameter | Value |
| Extraction | Solid Phase Extraction (C18) |
| Separation | Reversed-Phase LC |
| Ionization | Electrospray Ionization (ESI) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Mode | Multiple Reaction Monitoring (MRM) |
| Ac-SDKP MRM Ions (m/z) | 488 → 129 (quantitative), 226 |
| Internal Standard | Ac-SDKP-13C6, 15N2 (m/z 496 → 137) |
| LLOQ in Human Plasma | 0.1 ng/mL |
Table 3: Effect of ACE-I on Plasma Ac-SDKP Levels in Humans plos.orgresearchgate.net
| Study Population | Intervention | Change in Plasma Ac-SDKP (Mean Difference, 95% CI) |
| Healthy Participants | ACE-I | 5.07 pmol/mL (0.64 to 9.51) plos.orgresearchgate.net |
| Patients with Renal Failure | ACE-I | 8.94 pmol/mL (2.55 to 15.33) plos.orgresearchgate.net |
Table 4: Ac-SDKP Tissue Levels in Sprague-Dawley Rats physiology.org
| Tissue | Ac-SDKP Concentration (ng/mg protein) |
| Kidney | 29.9 ± 1.5 physiology.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure and conformational dynamics of molecules, including peptides. For this compound and Ac-SDKP, NMR can provide information about the connectivity of atoms, the spatial arrangement of amino acid residues, and the presence of different conformers in solution. Techniques such as one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC) NMR experiments are fundamental for assigning resonances and determining through-bond and through-space correlations. mdpi.commdpi.com This allows for the determination of dihedral angles and interatomic distances, which are crucial for building a 3D structural model.
The inclusion of fluorinated carbohydrates as ligands in related studies, while not directly focused on this compound or Ac-SDKP themselves, highlights the versatility of NMR in studying molecular interactions. nih.govnih.govacs.orgunimib.it Specifically, ¹⁹F NMR spectroscopy can be used to study the binding of fluorinated carbohydrate ligands to proteins (lectins) by monitoring changes in the ¹⁹F NMR signal upon protein addition. nih.govnih.govacs.org This approach can provide quantitative binding affinity data and information about protein-ligand binding exchange. nih.gov While the direct application to this compound or Ac-SDKP interactions is not detailed in the provided search results, it illustrates how NMR, particularly using specific nuclei like ¹⁹F, can be adapted to study ligand-receptor interactions, a principle that could potentially be applied to study how this compound or Ac-SDKP interact with their binding partners, if such interactions involve fluorine-labeled molecules or if the peptides themselves are modified with fluorine atoms.
NMR can also be used to study the ionization states of amino acid side chains, such as the lysine residue in this compound and Ac-SDKP, using techniques like stereo-array isotope labeling (SAIL) combined with NMR. nih.gov This provides insights into the chemical environment and potential charge states of the peptide under different conditions.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS-MS) for Identification and Quantification
Mass Spectrometry is indispensable for the identification and quantification of peptides like this compound and Ac-SDKP, particularly in complex biological samples. MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a unique mass fingerprint for a compound. mdpi.com
For peptide analysis, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques. sigmaaldrich.com ESI is often coupled with Liquid Chromatography (LC-MS) to separate peptides before they enter the mass spectrometer, enhancing the analysis of complex mixtures. nih.govnih.gov
Tandem Mass Spectrometry (MS-MS) involves the fragmentation of a precursor ion (the peptide) into smaller product ions, typically by collision-induced dissociation (CID). sepscience.commdpi.com The resulting fragmentation pattern is highly characteristic of the peptide's amino acid sequence, allowing for unambiguous identification. sepscience.com For Ac-SDKP, LC-MS/MS in multiple reaction monitoring (MRM) mode is a common method for quantification in biological samples like plasma and urine. nih.govnih.gov This technique monitors specific precursor-to-product ion transitions that are unique to the target peptide, providing high sensitivity and selectivity. nih.gov For instance, the MRM ion for Ac-SDKP has been reported as m/z 488 → 129 (quantitative ion)/226. nih.gov
MS and MS-MS are widely used for the quantification of Ac-SDKP in various matrices, and methods based on LC-MS/MS have been developed and validated for this purpose, demonstrating good accuracy and precision. nih.govnih.gov These methods often utilize stable isotope-labeled internal standards, such as Ac-SDKP-¹³C₆, ¹⁵N₂, to improve the accuracy and reliability of quantification. nih.gov
Bioanalytical Method Validation and Quality by Design (AQbD) Principles
Bioanalytical method validation is a critical process to ensure that a method used for quantifying an analyte in biological matrices (such as plasma, urine, or tissue) is reliable, accurate, and reproducible for its intended purpose. Key validation parameters typically include selectivity, sensitivity, accuracy, precision, recovery, and stability. researchgate.net For peptides like this compound and Ac-SDKP, especially when measured in biological samples for research or clinical studies, rigorous validation according to regulatory guidelines is essential. dntb.gov.uacigb.edu.cu
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. ucl.ac.ukmdpi.com Analytical Quality by Design (AQbD) applies these principles to the development and validation of analytical methods. ucl.ac.ukmdpi.comresearchgate.netnih.govnih.gov
Applying AQbD to bioanalytical methods for this compound and Ac-SDKP involves identifying the Analytical Target Profile (ATP), which defines the performance requirements of the method. mdpi.comresearchgate.net Risk assessment is then used to identify critical method parameters (CMPs) and critical analytical attributes (CAAs) that could affect the method's performance. mdpi.comresearchgate.netnih.gov Design of Experiments (DoE) can be employed to optimize these CMPs and understand their interactions, leading to the definition of a Method Operable Design Region (MODR) where the method is robust. mdpi.comresearchgate.netnih.gov A control strategy is then implemented to ensure the method consistently performs within the MODR. mdpi.com
While the provided search results specifically detail an AQbD approach for developing an HPLC-UV method for Ac-SDKP quantification at higher concentrations suitable for formulation development, the principles are applicable to more sensitive bioanalytical methods like LC-MS/MS used for lower concentrations in biological fluids. ucl.ac.ukresearchgate.netnih.gov This involves a systematic approach to method development, optimization, and validation to ensure the method is robust and reliable for quantifying the peptide in the intended biological matrix, minimizing the risk of inaccurate results. researchgate.netnih.gov
Computational Approaches in Lysylproline Containing Peptide Research
In Silico Screening and Prediction of Bioactive Peptides
In silico screening plays a crucial role in identifying potential bioactive peptides from large datasets or through simulated biological processes. This involves using computational algorithms and databases to predict peptide properties and activities before experimental validation. For peptides containing lysylproline, in silico approaches have been applied in various contexts.
One application involves the prediction of bioactive peptides released through enzymatic digestion of proteins. For instance, in silico digestion methods have been used to simulate the breakdown of dermal proteins, leading to the identification of potential matrikine peptides, some of which may contain lysyl-proline sequences. Such computational pipelines can predict cleavage sites of proteases, including those that might generate lysyl-proline-containing fragments.
Furthermore, in silico bioactivity prediction tools can be combined with experimental techniques like mass spectrometry to identify novel bioactive peptide candidates in complex biological samples. A study utilizing this integrated approach on fermented milk identified potential bioactive peptides by combining peptidome profiling with in silico prediction tools based on amino acid composition. While the specific peptides identified in this study are not explicitly stated as containing this compound, the methodology is applicable to the discovery of various bioactive sequences.
Lysyl-proline containing oligotuftsin peptides have been studied using an in silico to in vitro to in vivo discovery pipeline aimed at identifying bioactive tetrapeptide matrikines. The in silico part involved the analysis of the trypsin cleavage pathway of these peptides.
Molecular Modeling of Peptide-Enzyme and Peptide-Receptor Interactions
Molecular modeling techniques, such as docking and molecular dynamics simulations, are essential for understanding the interactions between peptides and their biological targets, including enzymes and receptors. These methods provide insights into binding modes, affinities, and the structural basis of activity.
The interaction of peptides, including this compound, with transport systems has been investigated using molecular modeling. A study exploring the di/tripeptide transport system in intestinal epithelial cells utilized molecular modeling to understand the interaction of various peptides, explicitly mentioning this compound as one of the compounds studied to explore the transporter's stereochemical preference.
Molecular docking simulations are also employed to predict the binding of peptides to enzymes like angiotensin-converting enzyme (ACE), a key target for peptides with antihypertensive or antifibrotic properties. While not exclusively focused on this compound, this approach is relevant for understanding how this compound-containing peptides, such as N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), interact with ACE. Ac-SDKP is known to be hydrolyzed by ACE.
Molecular modeling can also shed light on peptide-receptor interactions. Ac-SDKP's antifibrotic effects are mediated, in part, through its interaction with the transforming growth factor-beta (TGF-beta) signaling pathway. While direct molecular modeling of Ac-SDKP binding to TGF-beta receptors is not detailed in the provided snippets, the study of this interaction and its downstream effects on Smad proteins highlights the type of receptor-mediated processes that can be investigated computationally. Another proposed interaction involves AcSDKP, FGFR1, and MAP4K4, suggesting potential receptor interactions that could be explored with molecular modeling.
Molecular dynamics simulations are used to model molecular behavior over time, providing insights into peptide function and interactions, including conformational changes upon binding.
Prediction and Elucidation of Metabolic Pathways Involving Peptides
Computational methods, particularly those in metabolomics and systems biology, are increasingly used to predict and understand the metabolic pathways involving peptides. This includes their formation, degradation, and their influence on broader metabolic networks.
Lysyl-proline levels have been analyzed in the context of metabolic changes during fermentation processes. A study investigating the metabolomic dynamics in fermented feed found that lysyl-proline levels were positively correlated with the abundance of certain bacteria, such as Enterococcus and Lactobacillus. This demonstrates how computational analysis of metabolomics data can help elucidate the microbial metabolism and its impact on specific peptide concentrations.
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), a tetrapeptide containing the lysyl-proline sequence, is a well-studied example where computational approaches contribute to understanding its metabolic fate. Ac-SDKP is generated from the precursor protein thymosin beta-4 through enzymatic cleavage involving meprin-α and prolyl oligopeptidase (POP), and it is primarily degraded by ACE. Computational prediction of metabolic pathways can help in understanding the complex enzymatic reactions involved in the synthesis and degradation of such peptides.
Metabolomics profiling, coupled with computational pathway analysis, has been used to identify dysregulated metabolic pathways in various conditions. For instance, in gestational diabetes mellitus, metabolomics analysis revealed alterations in pathways, and metabolites like N-acetylproline (structurally related to the proline part of this compound and Ac-SDKP) were identified as significant, suggesting a link between such metabolites and disease pathogenesis. Computational tools aid in analyzing these large metabolomic datasets and identifying relevant pathways.
The metabolic fate of individual amino acids, including lysine (B10760008), which is part of this compound, can also be studied using computational approaches to understand how dietary changes affect their utilization and incorporation into peptides.
Systems Biology Approaches: Biomolecular Interaction Network Analysis
Systems biology provides a framework for understanding how biological components, including peptides, interact within complex networks to regulate cellular functions. Analyzing biomolecular interaction networks can reveal the broader impact of specific peptides and identify potential therapeutic targets.
Bioactive peptides are increasingly viewed as integral parts of protein interaction networks, influencing and fine-tuning cellular metabolism and signaling. Systems biology approaches allow for the modeling of these complex networks, providing a holistic perspective beyond the study of individual peptide-target interactions.
Computational tools are used to systematically discover recognition peptides that mediate protein interaction networks. These tools can identify short linear motifs within proteins that bind to specific domains, contributing to the assembly and regulation of signaling pathways. While the search results did not provide specific examples of this compound directly analyzed within a large-scale biomolecular interaction network study, the principles of systems biology and network analysis are applicable to understanding how this compound-containing peptides might fit into these intricate cellular communication systems, particularly given the known interactions of Ac-SDKP with components of the TGF-beta and potentially FGFR1 signaling pathways.
Application of Computational Tools in Structure-Based Peptide and Peptidomimetic Design
Computational tools are indispensable in the rational design of peptides and peptidomimetics with desired properties, such as enhanced stability, affinity, and specificity. Structure-based design approaches leverage the 3D structures of target molecules to guide the design process.
A variety of computational methods are employed in peptide and peptidomimetic design, including structural bioinformatics, molecular docking, molecular dynamics simulations, and machine learning algorithms. These tools facilitate the exploration of sequence space, prediction of peptide structures, assessment of binding affinities, and optimization of physicochemical properties.
For this compound-containing molecules, computational design has been applied in the development of potential therapeutic agents. For example, Lys-Pro and Gly-Pro esters have been designed and studied as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. The design process for these inhibitors was guided by the structural analysis of DPP-4 and its binding modes with substrates and known inhibitors.
Structure-based peptide design involves utilizing the 3D structures of target proteins to design peptides that can bind with high affinity and specificity. This approach is particularly relevant for designing peptides that modulate protein-protein interactions, which are often mediated by short peptide segments. Computational tools enable the prediction of peptide conformations and their interactions within binding pockets, aiding in the design of effective therapeutic candidates. The design of peptidomimetics, molecules that mimic the structure and function of peptides but often with improved properties, also heavily relies on computational modeling.
Academic Research Applications and Biological Implications
Therapeutic Research Potential in Organ Fibrotic Diseases
Fibroproliferative diseases, characterized by the excessive accumulation of extracellular matrix proteins, contribute significantly to mortality worldwide. frontiersin.org Research into Lysylproline-related peptides has investigated their capacity to mitigate fibrosis in several organs.
Research indicates that Ac-SDKP may play a role in preventing and reversing cardiac inflammation and collagen deposition in models of hypertension and heart failure following myocardial infarction. ahajournals.orgnih.gov Studies in aldosterone-salt hypertensive rats have shown that Ac-SDKP significantly decreased the number of proliferating cell nuclear antigen (PCNA)-positive cells and prevented collagen deposition in the heart. ahajournals.org The antifibrotic effect of Ac-SDKP in the heart might stem from the inhibition of both fibroblast proliferation and collagen synthesis. ahajournals.org In vitro studies have shown that Ac-SDKP can prevent fibroblast proliferation and attenuate collagen synthesis. ahajournals.org Furthermore, Ac-SDKP has been reported to reduce transforming growth factor-beta (TGF-β) production and inhibit TGF-β-stimulated Smad2 phosphorylation, a pathway implicated in cardiac fibrosis. nih.gov Studies in mice subjected to myocardial infarction demonstrated that Ac-SDKP treatment reduced cardiac rupture, decreased inflammatory cell infiltration and interstitial collagen fraction, and improved cardiac structure and function. nih.gov This protective effect is potentially mediated through the preservation of sarcoplasmic reticulum Ca2+ ATPase (SERCA2) expression and inhibition of endoplasmic reticulum stress. nih.govresearchgate.net
This compound-containing peptides have been investigated for their effects on renal fibrosis, particularly in the context of diabetic nephropathy. nih.govnih.govfrontiersin.orgdiabetesjournals.org Studies in diabetic rats have shown that Ac-SDKP administration significantly reduced renal fibrosis. nih.gov In diabetic db/db mice, Ac-SDKP treatment prevented renal insufficiency, excess mesangial expansion, and expression of extracellular matrix proteins. diabetesjournals.org This was associated with the inhibition of nuclear translocation of Smad3, suggesting that Ac-SDKP can inhibit TGF-β signaling in vivo. diabetesjournals.org Research also suggests that Ac-SDKP may inhibit endothelial-to-mesenchymal transition (EndMT), a process contributing to kidney fibrosis, potentially through the restoration of fibroblast growth factor receptor (FGFR) and associated induction of microRNA let-7. nih.govfrontiersin.org Studies combining Ac-SDKP with ACE inhibitors have shown a further reduction in renal fibrosis compared to ACE inhibition alone in diabetic mice, suggesting a potential additive beneficial effect. nih.govnih.gov
Here is a summary of findings related to Ac-SDKP research in renal fibrosis:
| Model | Treatment | Key Findings | Citation |
| Aldosterone-salt hypertensive rats | Ac-SDKP (800 μg/kg/d) | Prevented renal fibrosis (P<0.005), suppressed PCNA expression. | ahajournals.org |
| Diabetic rats | Ac-SDKP (1 mg/kg/day) | Significantly reduced renal fibrosis, no significant reduction in albuminuria. | nih.gov |
| Diabetic rats | Ramipril (B1678797) + Ac-SDKP | Further reduced renal fibrosis compared to ramipril alone. | nih.gov |
| Diabetic db/db mice | Ac-SDKP (8-week treatment) | Prevented renal insufficiency, mesangial matrix expansion, ECM protein expression; inhibited Smad3 translocation. | diabetesjournals.org |
| Diabetic CD-1 mice | ACE inhibitor + AcSDKP | Improved renal fibrosis and inhibited EndMT more than ACE inhibitor alone. | nih.gov |
The anti-fibrotic effects of this compound-containing peptides have also been investigated in the context of pulmonary fibrosis, such as silicosis. nih.govx-mol.netscirp.orgnih.gov Studies in rats with silicosis induced by silicon dioxide (SiO2) dust have shown that Ac-SDKP could significantly inhibit the synthesis and expression of collagen in lung tissue. nih.gov Ac-SDKP treatment decreased the area of silicosis nodules and reduced the content of hydroxyproline (B1673980), a marker of collagen content. nih.gov Furthermore, Ac-SDKP has been shown to suppress SiO2-induced apoptosis in type II alveolar epithelial cells by attenuating the activation of pathways related to endoplasmic reticulum stress. nih.gov Research also suggests that Ac-SDKP may regulate the lung renin-angiotensin system (RAS) to inhibit epithelial-mesenchymal transition (EMT) in silicotic mice. x-mol.net This involves activating the protective ACE2–angiotensin-(1–7)–Mas receptor axis and inhibiting the deleterious ACE–angiotensin II–AT1 axis. x-mol.net Ac-SDKP has also been found to inhibit the expression of NF-κB and MCP-1 in the lung tissue of silicosis models, which may be related to its ability to inhibit macrophage infiltration and reduce dust alveolitis. scirp.orgscirp.org
Here is a summary of findings related to Ac-SDKP research in pulmonary fibrosis (silicosis):
| Model | Treatment | Key Findings | Citation |
| Rats with silicosis | AcSDKP (anti-fibrosis treatment) | Decreased area of silicosis nodules (84.28% and 67.93%), reduced hydroxyproline content (70.89% and 58.18%), decreased collagen I and III expression. | nih.gov |
| Rats with silicosis | AcSDKP (preventing fibrosis treatment) | Decreased area of silicosis nodules (61.13%), reduced hydroxyproline content (60.27%), decreased collagen I and III expression. | nih.gov |
| SiO2-induced A549 cells & silicotic rats | Ac-SDKP | Attenuated ER stress markers (GRP78, phosphor-PERK, phosphor-eIF2α, CHOP, Caspase-12), suppressed type II AEC apoptosis. | nih.gov |
| Silicotic mice | Ac-SDKP | Ameliorated pathological changes by regulating lung RAS, inhibited EMT. | x-mol.net |
| Rats with silicosis | AcSDKP (anti-fibrosis treatment) | Decreased positive cells of NF-κB and MCP-1 in lung tissue. | scirp.orgscirp.org |
Research has explored the role of this compound-containing peptides in aortic and vascular fibrosis. nih.govphysiology.orgnih.gov Studies in rats with angiotensin II (ANG II)-induced hypertension demonstrated that Ac-SDKP prevented increases in collagen and elastin (B1584352) deposition and collagen type I and type III mRNA expression in the aorta. nih.gov This protective effect may be mediated through the inhibition of protein kinase C (PKC) activation, oxidative stress, inflammation, and activation of the TGF-β1/Smad2 pathway. nih.govphysiology.orgnih.gov Ac-SDKP also enhanced the expression of inhibitory Smad7. nih.gov These findings suggest that Ac-SDKP has an aortic antifibrotic effect in ANG II-induced hypertension, independent of changes in blood pressure or aortic hypertrophy. nih.govnih.gov
The anti-fibrotic effects of Ac-SDKP have also been investigated in the liver. nih.govresearchgate.netnih.gov Studies in rats with bile duct ligation (BDL)-induced liver fibrosis showed that chronic exogenous Ac-SDKP infusion attenuated liver injury, inflammation, and fibrosis. researchgate.netnih.gov Ac-SDKP suppressed profibrogenic TGF-β1 signaling, reduced alpha-smooth muscle actin (α-SMA) and fibroblast specific protein-1 (FSP-1) staining, and downregulated collagen gene expression (Col I, Col III). researchgate.net It also decreased the expression of matrix metalloproteinase-2 (MMP-2) and tissue inhibitors of metalloproteinase-1 and -2 (TIMP-1, TIMP-2) mRNA. researchgate.net Attenuation of liver fibrosis by Ac-SDKP is associated with suppressed inflammation and TGF-β signaling. nih.gov Research suggests that Ac-SDKP may suppress TGF-β1 signaling by downregulating TGF-β1 and p-Smad2/3 and upregulating bone morphogenetic protein-7 (BMP-7), which counteracts TGF-β1. researchgate.net
Here is a summary of findings related to Ac-SDKP research in hepatic fibrosis:
| Model | Treatment | Key Findings | Citation |
| Bile duct ligation (BDL)-induced rats | Chronic exogenous AcSDKP infusion | Attenuated liver injury, inflammation, and fibrosis; suppressed TGF-β1 signaling, α-SMA, FSP-1; downregulated collagen I and III, MMP-2, TIMP-1, TIMP-2 mRNA expression. | researchgate.netnih.gov |
| CCl4-induced rats | AcSDKP | Ameliorated liver fibrosis and liver functions; associated with suppressed inflammation and TGF-β signaling. | nih.gov |
Influence on Vascular Remodeling and Angiogenesis Research
Beyond its anti-fibrotic properties, this compound-containing peptides, particularly Ac-SDKP, have been studied for their influence on vascular remodeling and angiogenesis. nih.govphysiology.orgahajournals.orgresearchgate.net Vascular remodeling involves structural changes in blood vessel walls, while angiogenesis is the formation of new blood vessels. ahajournals.orgresearchgate.net
Research has shown that Ac-SDKP is capable of inducing angiogenesis both in vitro and in vivo. nih.govphysiology.org It has been observed to stimulate endothelial cell proliferation, migration, and tube formation in a dose-dependent manner. nih.govphysiology.org Studies in rats with myocardial infarction demonstrated that Ac-SDKP increased myocardial capillary density. nih.gov Additionally, Ac-SDKP enhanced corneal neovascularization in a rat model. nih.gov These findings suggest that Ac-SDKP may act as a potential stimulus for angiogenesis. nih.gov The mechanisms underlying Ac-SDKP's diverse effects on cell growth, including stimulating endothelial cell proliferation while inhibiting fibroblast proliferation, are still under investigation. physiology.org
Regarding vascular remodeling, Ac-SDKP's effects are often discussed in the context of its anti-fibrotic and anti-inflammatory properties, which can influence the structural changes in vascular walls associated with conditions like hypertension and atherosclerosis. nih.govresearchgate.netahajournals.org By reducing collagen deposition and inflammation in the aorta, as seen in ANG II-induced hypertension models, Ac-SDKP contributes to preventing adverse vascular remodeling. nih.govphysiology.orgnih.gov
Contribution to Anti-Inflammatory Strategies in Disease Models
Ac-SDKP, which contains the this compound dipeptide, has demonstrated significant anti-inflammatory properties in various disease models. Research indicates that Ac-SDKP can attenuate inflammation in conditions such as hypertension, heart failure, lupus nephritis, and experimental colitis physiology.orgnih.govphysiology.orgresearchgate.netscilit.comnih.govphysiology.orgresearchgate.nethenryford.comahajournals.orgresearchgate.net.
Studies have shown that Ac-SDKP can exert its anti-inflammatory effects through multiple mechanisms. For instance, it has been observed to inhibit the differentiation of bone marrow stem cells into macrophages, reduce macrophage migration and activation, and decrease the secretion of pro-inflammatory cytokines like TNF-α physiology.orgscilit.comnih.govahajournals.org. In models of hypertension-induced target organ damage, Ac-SDKP has been shown to prevent and reverse inflammation physiology.org. In experimental colitis, Ac-SDKP infusion significantly attenuated clinical symptoms and intestinal mucosal inflammation in mice nih.gov. These findings highlight the potential of Ac-SDKP, and by extension the this compound-containing sequence, in contributing to anti-inflammatory strategies in the context of various diseases.
Physiological Significance of Ac-SDKP as a Regulator within the Renin-Angiotensin System
Ac-SDKP plays a notable role in the physiological regulation within the renin-angiotensin system (RAS), although its effects are often described as independent of blood pressure regulation nih.govphysiology.orghenryford.comahajournals.orgnih.gov. Ac-SDKP is generated from its precursor, thymosin-β4 (Tβ4), through sequential enzymatic cleavage primarily by meprin-α and prolyl oligopeptidase (POP) physiology.orgsigmaaldrich.comphysiology.orgnih.govnih.govhenryford.com. Crucially, Ac-SDKP is primarily degraded by angiotensin-converting enzyme (ACE) physiology.orgsigmaaldrich.comnih.govahajournals.orgnih.govahajournals.orgspandidos-publications.comresearchgate.netphysiology.org.
The interplay between Ac-SDKP and ACE is particularly significant. ACE inhibitors (ACEi), commonly used to block the RAS for managing hypertension and cardiovascular diseases, have been shown to increase plasma and tissue concentrations of Ac-SDKP by preventing its degradation physiology.orgnih.govahajournals.orgnih.govahajournals.orgresearchgate.netphysiology.orgahajournals.org. Evidence suggests that some of the beneficial effects of ACE inhibitors, particularly their anti-fibrotic and anti-inflammatory actions, may be partly mediated by the increased levels of endogenous Ac-SDKP physiology.orgnih.govahajournals.orgnih.govhenryford.comahajournals.orgresearchgate.netphysiology.orgahajournals.orgfrontiersin.org. This highlights Ac-SDKP's role as an alternative substrate for ACE and its involvement in a peptidergic system that counterbalances some of the pro-fibrotic and pro-inflammatory effects associated with the RAS, particularly those mediated by angiotensin II ahajournals.orgspandidos-publications.com.
Studies have demonstrated that decreased endogenous levels of Ac-SDKP can promote organ fibrosis, further underscoring its physiological role in preventing excessive collagen deposition under normal conditions ahajournals.org.
Utility of this compound-Containing Peptides as Research Probes
This compound-containing peptides, particularly in the form of Ac-SDKP and its analogs, hold utility as research tools to investigate biological processes.
Given that Ac-SDKP is a substrate for specific proteolytic enzymes like ACE and POP, this compound-containing peptides can be utilized as probes to study the activity and specificity of these enzymes. The cleavage of Ac-SDKP by ACE at the Asp-Lys bond is a well-established interaction physiology.org. Similarly, POP is involved in the generation of Ac-SDKP from thymosin-β4 by cleaving after a proline residue physiology.orgsigmaaldrich.comphysiology.orgnih.govnih.govhenryford.com.
Designing peptides containing the this compound sequence within different contexts or with modifications can help researchers understand the substrate preferences and catalytic mechanisms of proteases that recognize this sequence. While the provided search results focus on Ac-SDKP as a substrate, the principle of using peptides with specific cleavage sites as probes for enzyme activity is a recognized approach in protease research frontiersin.orgqmul.ac.uknih.govnih.gov. This compound-containing sequences could be incorporated into activity-based probes or FRET-based substrates to monitor the activity of relevant peptidases in various biological settings.
Ac-SDKP has been shown to influence several cellular signaling pathways, particularly those involved in inflammation, proliferation, and fibrosis. For example, Ac-SDKP can inhibit the transforming growth factor (TGF)-β-induced fibrogenic gene expression by inhibiting the Smad 2/3 signaling pathway researchgate.netresearchgate.net. It has also been shown to inhibit the expression of pro-inflammatory factors in intestinal epithelial cells, partially by reducing the activation of MEK-ERK signaling nih.gov.
This compound-containing peptides, particularly stable analogs of Ac-SDKP, can serve as valuable tools to modulate these pathways in experimental settings. By applying these peptides to cell cultures or in vivo models, researchers can investigate the downstream effects on gene expression, protein phosphorylation, and cellular responses, thereby elucidating the roles of these signaling cascades in various physiological and pathological processes. The ability of Ac-SDKP to influence pathways like Smad and MEK-ERK highlights the potential of this compound-containing peptides as modulators for studying complex cellular signaling networks.
Ac-SDKP, containing the this compound sequence, has shown potential as a biomarker for certain physiological states and in the research of disease progression. Its levels in plasma and urine are influenced by factors such as ACE activity and sodium intake ahajournals.orgresearchgate.netfrontiersin.org.
Research suggests that Ac-SDKP could serve as a potential biomarker for renal function, particularly in normoalbuminuric diabetic patients researchgate.net. A study found that higher urinary Ac-SDKP levels were associated with a more stable alteration in estimated glomerular filtration rate (eGFR) over time in these patients researchgate.net. Plasma Ac-SDKP levels also showed a weak but significant correlation with changes in eGFR researchgate.net. This indicates that monitoring Ac-SDKP levels could provide insights into kidney health and the progression of diabetic nephropathy, even in the absence of significant albuminuria. The potential of Ac-SDKP as a biomarker is linked to its anti-fibrotic and protective effects in the kidney frontiersin.orgresearchgate.net.
While research on this compound itself as a direct biomarker is limited, the findings regarding Ac-SDKP suggest that the presence and metabolism of this compound-containing peptides can be indicative of underlying physiological and pathological conditions, particularly those involving inflammation, fibrosis, and RAS activity.
Advanced Research in Peptide-Based Therapeutic Development
This compound's presence in Ac-SDKP positions it within the broader field of peptide-based therapeutic development. Ac-SDKP itself is considered to have therapeutic potential, particularly for cardiovascular and renal diseases, due to its anti-inflammatory, anti-fibrotic, and pro-angiogenic properties sigmaaldrich.comnih.govresearchgate.netresearchgate.netnih.govhenryford.comphysiology.orgfrontiersin.org.
The development of stable analogs of Ac-SDKP that are resistant to ACE degradation is an area of advanced research aimed at enhancing its therapeutic efficacy nih.gov. These analogs could potentially offer more sustained beneficial effects. The exciting protective potential of Ac-SDKP suggests it could be a focused drug target in clinical research nih.gov.
Peptides, in general, are gaining increasing interest as therapeutic agents due to their high specificity and affinity for targets, well-defined mechanisms of action, and lower potential for drug-drug interactions compared to small molecules mdpi.comdrugdiscoverytrends.com. However, challenges such as short plasma half-life and degradation by peptidases need to be addressed in peptide-based drug development mdpi.com. Strategies like peptide multimerization and modifications are being explored to improve their pharmacokinetic properties mdpi.comdrugdiscoverytrends.com.
While this compound itself may not be directly developed as a therapeutic, its inclusion in peptides like Ac-SDKP underscores the importance of understanding the biological activities of such sequences. Advanced research in this area involves synthesizing modified peptides containing this compound or similar sequences to develop novel therapeutic agents with improved stability, potency, and targeted delivery for treating conditions characterized by inflammation and fibrosis. The success seen with Ac-SDKP in preclinical models provides a strong rationale for further exploration of this compound-containing peptides in therapeutic development.
Design of Novel Peptidomimetic Modulators for Specific Targets
Academic research has explored the potential of this compound as a structural component in the design of peptidomimetic modulators aimed at specific biological targets. Peptidomimetics are compounds designed to mimic the structural and functional aspects of peptides while often possessing improved properties such as enhanced stability or bioavailability. The inclusion of proline in a peptide sequence is known to introduce conformational constraints due to its cyclic structure, which can be exploited in the design of molecules with specific three-dimensional arrangements required for target interaction. The presence of lysine (B10760008) provides a basic residue with a primary amine group, offering sites for modification or interaction.
One area where this compound-based structures have been investigated is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a role in the inactivation of incretin (B1656795) hormones, which are involved in glucose metabolism. Research has focused on designing small molecules and peptide derivatives that can modulate DPP-4 activity. A study investigating proline-based peptide esters against DPP-4 included the design, synthesis, and biological evaluation of Lys-Pro and Gly-Pro esters, alongside a tripeptide, demonstrating the relevance of Lys-Pro sequences in this context nih.gov. This research aimed to develop anti-diabetic agents by inhibiting DPP-4 nih.gov. The study explored the structure-activity relationships of these compounds, indicating that modifications to this compound-based structures can influence their inhibitory potency against DPP-4 nih.govbindingdb.org.
Data from such studies often involves measuring the half maximal inhibitory concentration (IC₅₀) of the designed compounds against the target enzyme. While specific detailed data tables for this compound itself as a direct peptidomimetic modulator were not extensively found, the research on Lys-Pro based tripeptidomimetics targeting DPP-4 exemplifies the academic pursuit in this domain nih.govbindingdb.org. This involves synthesizing variations of the basic Lys-Pro structure, often extending it into tripeptides or incorporating modifications, and then assaying their ability to inhibit the target enzyme.
Conceptual Frameworks for Combining Peptide-Based Strategies with Other Research Interventions
Peptide-based strategies in academic research encompass a wide range of approaches, including the use of peptides for targeted delivery, as signaling molecules, or as components in more complex therapeutic regimens. While this compound itself might not always be the sole active agent in such strategies, sequences containing Lys-Pro can be integral to larger peptides or modified peptide structures utilized in combination with other research interventions.
A prominent example in academic research involves the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), which contains the Lysyl-Proline sequence at its C-terminus. Ac-SDKP has been investigated extensively for its biological activities, including anti-fibrotic, anti-inflammatory, anti-apoptotic, and pro-angiogenic effects researchgate.netfrontiersin.orgnih.govnih.govnih.govphysiology.org. Research has explored combining Ac-SDKP with other therapeutic agents, such as tissue plasminogen activator (tPA), in the context of treating conditions like stroke ahajournals.orgnih.govamanote.comresearchgate.netnih.govahajournals.org.
These studies conceptually demonstrate how a peptide containing the Lys-Pro motif can be integrated into combination strategies. For instance, research on stroke models in rats has shown that combining Ac-SDKP with tPA can provide potent neuroprotection, reducing infarct volume and improving neurological outcomes ahajournals.orgnih.govnih.govahajournals.org. This combination approach leverages the fibrinolytic action of tPA with the potential vascular-protective and anti-inflammatory properties of Ac-SDKP ahajournals.orgnih.govnih.gov. The research involved evaluating the effects of Ac-SDKP alone and in combination with tPA on various parameters, including infarct size, neurological deficits, and markers of inflammation and vascular integrity ahajournals.orgnih.govnih.govahajournals.org.
While these studies focus on Ac-SDKP, they provide a framework for understanding how peptides incorporating the Lys-Pro sequence can be utilized in combination therapies in academic research. The rationale often involves targeting multiple pathways or aspects of a disease process simultaneously. For example, in the stroke studies, the combination aimed to address both clot lysis (tPA) and the subsequent neuroinflammatory and vascular damage (Ac-SDKP) ahajournals.orgnih.govnih.gov.
Such conceptual frameworks in academic research involve:
Identifying synergistic effects: Investigating whether the combined effect of the peptide-based agent and another intervention is greater than the sum of their individual effects.
Targeting multiple pathways: Utilizing the peptide and the co-administered agent to modulate different biological processes contributing to the disease.
Improving efficacy or reducing side effects: Employing the combination to enhance therapeutic outcomes or mitigate adverse effects associated with single-agent therapies.
Q & A
Q. How can researchers ensure the reproducibility of lysylproline synthesis protocols?
Methodological Answer: Reproducibility requires meticulous documentation of reaction conditions (solvent, temperature, catalyst), purification steps, and characterization data. For example, protocols should specify:
- Stoichiometric ratios of reactants.
- Reaction time and temperature (e.g., 24 hours at 37°C under nitrogen).
- Purification methods (e.g., HPLC with gradient elution).
- Characterization data (NMR, HRMS, elemental analysis). Include a representative example in the main manuscript and relegate additional compounds to supplementary materials. Always cross-validate new compounds with orthogonal techniques (e.g., FT-IR for functional groups) .
Table 1 : Key Parameters for this compound Synthesis
| Parameter | Example Value | Characterization Method |
|---|---|---|
| Solvent | Anhydrous DMF | NMR, FT-IR |
| Reaction Temperature | 25°C | Thermocouple logging |
| Yield | 72% | Gravimetric analysis |
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
Methodological Answer: Combine chromatographic (HPLC, UPLC) and spectroscopic (NMR, MS) methods:
- Quantitative purity : Use HPLC with a calibrated standard, reporting retention times and peak area ratios.
- Structural confirmation : Employ 2D NMR (COSY, HSQC) to resolve stereochemistry and MS/MS for fragmentation patterns. For novel derivatives, include elemental analysis (C, H, N) to confirm stoichiometry. Ensure raw data (e.g., NMR spectra) are archived in supplementary materials with annotated peaks .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s biological activity across studies?
Methodological Answer: Contradictions often arise from variability in experimental design. To resolve discrepancies:
- Audit experimental variables : Compare cell lines (e.g., HEK-293 vs. HeLa), this compound concentrations, and assay endpoints (e.g., IC50 vs. EC50).
- Control for confounding factors : Test batch-to-batch compound variability (e.g., endotoxin levels in in vivo studies).
- Meta-analysis : Pool data from multiple studies using standardized effect sizes and assess heterogeneity via Cochran’s Q test. Document all parameters in a transparent workflow and use sensitivity analysis to identify influential variables .
Q. What strategies optimize experimental conditions for studying this compound stability under varying pH?
Methodological Answer: Use a Design of Experiments (DOE) approach:
- Factors : pH (2–12), temperature (4–50°C), ionic strength.
- Response variables : Degradation rate (HPLC quantification), structural changes (circular dichroism).
- Statistical analysis : Fit data to a quadratic model (e.g., ANOVA with Tukey’s post hoc test). Prioritize accelerated stability testing (e.g., 40°C/75% RH for 6 months) and validate findings with real-time studies. Report confidence intervals for degradation kinetics .
Q. How can researchers refine hypotheses about this compound’s role in collagen crosslinking using computational models?
Methodological Answer: Integrate molecular dynamics (MD) simulations and density functional theory (DFT) :
- Model setup : Simulate this compound-collagen interactions in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS.
- Validation : Compare binding energies with experimental affinity measurements (e.g., surface plasmon resonance).
- Parameterization : Calibrate force fields using NMR-derived torsion angles. Publish simulation trajectories and input files in repositories like Zenodo for reproducibility .
Methodological Considerations
- Data Contradiction Analysis : Apply triangulation by cross-referencing in vitro, in silico, and in vivo results. Use Bland-Altman plots to assess agreement between methods .
- Ethical Reporting : For studies involving this compound derivatives in animal models, include ethics committee approvals, ARRIVE guidelines compliance, and detailed welfare protocols .
- Statistical Rigor : Predefine sample sizes (power analysis) and avoid p-hacking by adhering to a pre-registered analysis plan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
